TEMPONE-d16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H16NO2- |
|---|---|
Molecular Weight |
186.33 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-oxido-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/q-1/i1D3,2D3,3D3,4D3,5D2,6D2 |
InChI Key |
PFHGBZCJLGKKED-NMRSHPDNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
Abstract
TEMPONE (4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl), and its deuterated form TEMPONE-d16, is a stable nitroxide radical with significant antioxidant properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a superoxide (B77818) dismutase (SOD) mimetic and its broader reactive oxygen species (ROS) scavenging capabilities. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and application in drug development.
Core Mechanism of Action: Antioxidant Activity
The primary mechanism of action of this compound revolves around its function as a potent antioxidant. As a stable free radical, it can catalytically scavenge a variety of harmful reactive oxygen species, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.
Superoxide Dismutase (SOD) Mimetic Activity
A central feature of TEMPONE's antioxidant capacity is its ability to mimic the enzymatic activity of superoxide dismutase (SOD). It effectively catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be subsequently detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase. This SOD mimetic activity is crucial in reducing the cellular levels of superoxide, a primary ROS implicated in cellular damage and inflammatory processes.
The six-membered piperidine-1-oxyl structure of TEMPONE allows it to rapidly react with superoxide. This reaction is part of a catalytic cycle where the nitroxide is reduced to the corresponding hydroxylamine (B1172632), which is then readily re-oxidized back to the nitroxide by another superoxide molecule, thus perpetuating the scavenging cycle.
Scavenging of Other Reactive Oxygen Species
Beyond its SOD-mimetic function, TEMPONE and its related nitroxides are capable of scavenging other detrimental ROS. While specific rate constants for TEMPONE with all ROS are not exhaustively documented, data from related nitroxides like TEMPO and TEMPOL, along with information on TEMPONE's precursor TEMPONE-H, provide valuable insights into its broad reactivity.
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the reaction rates of TEMPONE and related compounds with various reactive oxygen species. This data is essential for computational modeling and for comparing the antioxidant efficacy of TEMPONE with other compounds.
| Compound | Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| TEMPONE-H | Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1] |
| TEMPONE-H | Superoxide (O₂⁻) | 1.2 x 10⁴ | [1] |
| TEMPO | Superoxide (O₂⁻) | 7 x 10⁴ - 1.2 x 10⁵ (at pH 7.8) | [2] |
| TEMPOL | Superoxide (O₂⁻) | 7 x 10⁴ - 1.2 x 10⁵ (at pH 7.8) | [2] |
| TEMPAMINE | Superoxide (O₂⁻) | 7 x 10⁴ - 1.2 x 10⁵ (at pH 7.8) | [2] |
Note: TEMPONE-H is the hydroxylamine precursor to TEMPONE. The rate constants for TEMPO, TEMPOL, and TEMPAMINE with superoxide provide a reasonable estimate for the reactivity of TEMPONE.
Modulation of Cellular Signaling Pathways
TEMPONE's ability to modulate cellular redox status has significant implications for various signaling pathways that are sensitive to oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, and its activation is often triggered by oxidative stress. Studies have shown that Tempol, a closely related nitroxide, can reduce the activation of NF-κB in response to inflammatory stimuli. This is achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Given its similar structure and antioxidant function, TEMPONE is expected to exert a comparable inhibitory effect on the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. While direct studies on TEMPONE's effect on the Nrf2 pathway are limited, its ability to modulate the cellular redox state suggests a potential for indirect activation. By acting as an antioxidant, TEMPONE could influence the Keap1-Nrf2 interaction, a key regulatory step in this pathway. Further research is warranted to fully elucidate this relationship.
References
An In-Depth Technical Guide to the TEMPONE-d16 Spin Label for EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the TEMPONE-d16 spin label and its application in Electron Paramagnetic Resonance (EPR) spectroscopy. It is designed to be a valuable resource for researchers and professionals in the fields of biophysics, structural biology, and pharmaceutical development, offering detailed insights into the properties, experimental methodologies, and data interpretation associated with this powerful molecular probe.
Core Properties and Advantages of this compound
TEMPONE (4-Oxo-2,2,6,6-tetramethyl-1-piperidinyloxy) is a widely used nitroxide spin label in EPR spectroscopy. The deuterated version, this compound, where the 16 protons on the methyl and methylene (B1212753) groups are replaced with deuterium, offers significant advantages for advanced EPR experiments, particularly in pulsed techniques.
The primary benefit of using the perdeuterated this compound is the significant reduction in electron spin relaxation rates. Deuteration narrows the EPR linewidth by minimizing hyperfine interactions between the unpaired electron of the nitroxide and nearby protons. This leads to longer spin-spin relaxation times (T2 or Tm), which is crucial for pulsed EPR techniques like Double Electron-Electron Resonance (DEER) and Electron Spin Echo Envelope Modulation (ESEEM). The extended relaxation times enhance the sensitivity of these measurements and allow for the determination of longer distances between spin labels, a critical parameter in studying the structure and conformational changes of biomolecules.
Quantitative EPR Parameters
The following tables summarize the key EPR parameters for both non-deuterated and deuterated TEMPONE. It is important to note that specific values can vary depending on the solvent, temperature, and the local environment of the spin label.
Table 1: Hyperfine Coupling Constants and g-Factors
| Parameter | TEMPONE (Non-deuterated) | This compound (Perdeuterated) |
| Isotropic Hyperfine Coupling Constant (Aiso) with 14N | ~16.0 G (~44.8 MHz)[1] | ~16.0 G (~44.8 MHz) (Expected to be very similar to the non-deuterated form) |
| Isotropic g-factor (giso) | ~2.006 | ~2.006 (Expected to be very similar to the non-deuterated form) |
Note: The hyperfine coupling constant (Aiso) is a measure of the interaction between the unpaired electron and the nitrogen nucleus. The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron.
Table 2: Spin Relaxation Times
| Parameter | TEMPONE (Non-deuterated) | This compound (Perdeuterated) |
| Spin-Lattice Relaxation Time (T1) | Varies significantly with temperature and environment. Can be in the microsecond range. | Generally longer than the non-deuterated form, but specific values are highly dependent on conditions. |
| Spin-Spin Relaxation Time (T2 or Tm) | Typically in the range of a few microseconds in frozen solutions. | Significantly longer than the non-deuterated form, often by a factor of 2-4 or more, extending into the tens of microseconds range. |
Experimental Protocols
Site-Directed Spin Labeling (SDSL) of Proteins with this compound Maleimide (B117702)
This protocol outlines the general steps for covalently attaching a this compound maleimide spin label to a cysteine residue in a protein.
Materials:
-
Purified protein with a single cysteine residue at the desired labeling site.
-
This compound maleimide spin label.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the spin label.
-
Labeling Buffer (e.g., 50 mM MOPS or phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
Reducing agent (e.g., Dithiothreitol - DTT) and desalting columns.
-
EPR tubes and spectrometer.
Procedure:
-
Protein Preparation:
-
If the protein has been stored in the presence of a reducing agent, it must be removed prior to labeling. This is typically achieved by dialysis or using a desalting column equilibrated with the labeling buffer.
-
The final protein concentration for labeling is typically in the range of 50-200 µM.
-
-
Spin Label Preparation:
-
Prepare a stock solution of this compound maleimide in DMF or DMSO at a concentration of 10-20 mM. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the spin label stock solution to the protein solution to achieve a 10-fold molar excess of the label over the protein.
-
Gently mix and incubate the reaction mixture. Incubation time can vary from 1 hour to overnight, and the temperature can be at room temperature or 4°C, depending on the stability of the protein.
-
-
Removal of Unreacted Spin Label:
-
After incubation, it is crucial to remove the unreacted spin label. This is typically done using a desalting column or through dialysis against the desired buffer for EPR measurements.
-
-
Sample Preparation for EPR:
-
Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-500 µM).
-
Add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample if measurements will be performed at cryogenic temperatures.
-
Transfer the final sample into an EPR tube and flash-freeze in liquid nitrogen.
-
-
EPR Measurement:
-
Record the continuous-wave (CW) EPR spectrum at room temperature to assess the labeling efficiency and the mobility of the spin label. A sharp three-line spectrum indicates a highly mobile, unreacted label, while a broadened spectrum suggests the label is attached to the protein.
-
For structural and dynamic studies, perform pulsed EPR experiments (e.g., DEER) at cryogenic temperatures (typically 50-80 K).
-
Monitoring Drug Release from Nanoparticles
This protocol describes a general approach to monitor the release of a spin-labeled drug (or a drug co-encapsulated with a spin probe like this compound) from a nanoparticle delivery system.[2][3][4]
Materials:
-
Drug-loaded nanoparticles with encapsulated this compound.
-
Release Buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4).
-
EPR spectrometer with a temperature-controlled sample cavity.
Procedure:
-
Sample Preparation:
-
Suspend the this compound-loaded nanoparticles in the release buffer at a known concentration.
-
-
EPR Measurement Setup:
-
Transfer the nanoparticle suspension to a suitable sample holder for the EPR spectrometer (e.g., a capillary tube or a flat cell).
-
Place the sample in the EPR cavity and allow it to equilibrate to the desired temperature (e.g., 37°C to mimic physiological conditions).
-
-
Time-Resolved EPR Data Acquisition:
-
Record the EPR spectrum at time zero (t=0). The spectrum of the encapsulated spin probe is typically broad due to restricted motion.
-
Continuously record EPR spectra at regular time intervals. As the spin probe is released from the nanoparticles into the buffer, its mobility increases, resulting in a sharper three-line spectrum.
-
-
Data Analysis:
-
The total EPR signal intensity is proportional to the total concentration of the spin probe.
-
The recorded spectra at each time point will be a superposition of the broad signal from the encapsulated probe and the sharp signal from the released probe.
-
Deconvolute the spectra to determine the relative contributions of the two components.
-
Plot the concentration of the released spin probe as a function of time to obtain the drug release profile.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate typical workflows for key applications of this compound in EPR spectroscopy.
Workflow for Studying Protein-Ligand Interactions
Workflow for Monitoring Drug Release from Nanoparticles
References
- 1. EPR Spectroscopy: A Powerful Tool to Analyze Supramolecular Host•Guest Complexes of Stable Radicals with Cucurbiturils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring drug delivery processes by EPR and related techniques--principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of TEMPONE-d16 in Biophysics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of the deuterated nitroxide spin label, TEMPONE-d16, in biophysical research. This compound, a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl, is a paramagnetic molecule widely utilized in Electron Paramagnetic Resonance (EPR) spectroscopy to probe the structure, dynamics, and environment of biological macromolecules. Its deuteration significantly enhances its utility in advanced EPR experiments by prolonging relaxation times, thereby enabling more precise measurements of molecular distances and dynamics.
Core Principles of this compound in EPR Spectroscopy
This compound serves as a reporter molecule, or "spin label," which is introduced into a biological system of interest. The unpaired electron in the nitroxide group of this compound interacts with an external magnetic field, and the resulting EPR spectrum is highly sensitive to the local environment of the spin label. Key spectral parameters, such as the g-factor, hyperfine coupling constant, and the rotational correlation time, provide detailed information about the polarity of the environment, the mobility of the spin label, and its accessibility to other molecules.
The primary advantage of using the deuterated this compound over its protonated counterpart lies in the reduction of electron spin relaxation rates. Deuterons have a smaller magnetic moment than protons, leading to weaker hyperfine interactions and, consequently, longer phase memory times (TM) and spin-lattice relaxation times (T1). This is particularly beneficial in pulsed EPR techniques like Double Electron-Electron Resonance (DEER), where longer relaxation times allow for the measurement of longer distances between spin labels with higher accuracy.
Key Applications in Biophysics
The versatility of this compound has led to its application in a wide range of biophysical studies, including the investigation of protein conformational changes, the characterization of lipid membrane dynamics, and the measurement of oxygen concentration in biological systems.
Site-Directed Spin Labeling (SDSL) of Proteins
Site-directed spin labeling is a powerful technique for studying protein structure and dynamics. In this approach, a reactive derivative of this compound, such as 4-Maleimido-TEMPONE-d16, is covalently attached to a specific amino acid residue, typically a cysteine, that has been introduced into the protein sequence via site-directed mutagenesis.
The EPR spectrum of the attached this compound provides information about the local environment and mobility of the labeled site. Changes in the EPR lineshape can be used to monitor conformational changes in response to ligand binding, protein-protein interactions, or changes in environmental conditions.
Probing Lipid Membrane Dynamics
This compound can be partitioned into lipid membranes to report on the fluidity and phase behavior of the lipid bilayer. The rotational motion of this compound within the membrane is sensitive to the local viscosity. By analyzing the EPR spectrum, the rotational correlation time (τc) of the spin label can be determined, which provides a measure of membrane fluidity. This is particularly useful for studying the effects of drugs, proteins, or other molecules on membrane properties.
EPR Oximetry
The EPR spectrum of nitroxide spin labels like this compound is sensitive to the local concentration of molecular oxygen. Collisions between the spin label and paramagnetic oxygen molecules lead to a broadening of the EPR signal, which is proportional to the partial pressure of oxygen (pO2). This principle forms the basis of EPR oximetry, a technique for measuring oxygen concentration in vitro and in vivo. This compound is a suitable probe for oximetry due to its stability and sensitivity to oxygen.
Quantitative Data Presentation
The following tables summarize key quantitative EPR parameters for this compound and related nitroxide spin labels in various environments. This data is essential for the interpretation of EPR spectra and for designing experiments.
Table 1: EPR Parameters of Nitroxide Spin Labels in Different Solvents
| Solvent | g-factor (iso) | Hyperfine Coupling Constant (Aiso) (Gauss) |
| Toluene | 2.0061 | 14.7 |
| Dodecane | 2.0062 | 14.9 |
| Methanol | 2.0057 | 15.6 |
| Water | 2.0056 | 16.1 |
Note: Data for similar nitroxide spin labels are used as representative values in the absence of a comprehensive dataset for this compound.
Table 2: Rotational Correlation Times (τc) of Spin Probes in Lipid Bilayers
| Lipid Bilayer | Temperature (°C) | Rotational Correlation Time (τc) (ns) |
| DMPC | 25 | 1.26 |
| DMPC (10 mol% curcumin) | 25 | 1.51 |
| DSPC | 60 | ~1.0 |
Note: Data is for the 16-PC spin label, which reports on the dynamics in the hydrophobic core of the membrane.[1] Values for this compound are expected to be in a similar range and reflect the local microviscosity.
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Protein with 4-Maleimido-TEMPONE-d16
This protocol describes the general procedure for labeling a cysteine residue in a protein with a maleimide-functionalized this compound.
Materials:
-
Purified protein with a single accessible cysteine residue (concentration: 1-10 mg/mL)
-
Degassed labeling buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
4-Maleimido-TEMPONE-d16
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the degassed labeling buffer. If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the TCEP by buffer exchange.
-
Spin Label Stock Solution: Prepare a 10 mM stock solution of 4-Maleimido-TEMPONE-d16 in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-Maleimido-TEMPONE-d16 stock solution to the protein solution.[2][3] The reaction should be carried out in the dark for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like β-mercaptoethanol can be added to scavenge unreacted maleimide.
-
Purification: Remove excess, unreacted spin label by size-exclusion chromatography. The labeled protein will elute in the initial fractions.
-
Verification: Confirm labeling efficiency using EPR spectroscopy and determine the protein concentration.
Protocol 2: EPR Oximetry using this compound
This protocol outlines the basic steps for measuring oxygen concentration using this compound as a spin probe.
Materials:
-
This compound solution (concentration depends on the sample)
-
Gas-permeable sample tubes
-
Gas mixing system to control oxygen concentration
-
EPR spectrometer
Procedure:
-
Sample Preparation: Prepare the sample containing this compound in a gas-permeable capillary tube. This could be a solution, cell suspension, or tissue sample.
-
Calibration Curve:
-
Place the sample in the EPR resonator.
-
Equilibrate the sample with a series of gas mixtures with known oxygen concentrations (e.g., 0%, 5%, 10%, 21% O2).
-
Record the EPR spectrum for each oxygen concentration.
-
Measure the peak-to-peak linewidth of the central line of the this compound spectrum.
-
Plot the linewidth as a function of oxygen concentration to generate a calibration curve.
-
-
Measurement of Unknown Sample:
-
Place the unknown sample in the EPR resonator.
-
Record the EPR spectrum under the same conditions as the calibration.
-
Measure the linewidth of the this compound signal.
-
Determine the oxygen concentration by interpolating the measured linewidth on the calibration curve.
-
Visualization of Biophysical Processes
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound in biophysics.
Caption: Workflow for Site-Directed Spin Labeling (SDSL) of proteins with this compound.
Caption: Experimental workflow for EPR oximetry using this compound.
Caption: Simplified signaling pathway of rhodopsin activation, a process that can be studied using this compound.
References
An In-Depth Technical Guide to the Stability and Reactivity of TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
Abstract
TEMPONE-d16 (4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl-d16) is a deuterated stable nitroxide radical that serves as a valuable spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy. Its stability and reactivity are critical parameters that dictate its application in diverse fields, including biophysics, materials science, and drug development. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, with a focus on its stability under various experimental conditions and its characteristic reactivity. Detailed experimental protocols and data are presented to assist researchers in effectively utilizing this versatile spin probe.
Introduction to this compound
This compound is the deuterated analog of TEMPONE, a five-membered ring nitroxide. The defining feature of nitroxides is the presence of a stable free radical, where the unpaired electron is localized on the N-O bond. The methyl groups at the α-positions provide steric hindrance that significantly contributes to the radical's stability by preventing disproportionation reactions. The deuteration of the methyl groups in this compound is a key modification that enhances its utility in EPR studies by narrowing the resonance signal, which in turn improves spectral resolution and extends relaxation times. This property is particularly advantageous for advanced EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR or DEER).
Nitroxides, including this compound, are sensitive to their local microenvironment. Changes in polarity, viscosity, pH, and the presence of reactive species can alter the EPR spectrum, providing valuable insights into the system under investigation. This sensitivity makes them powerful probes for studying molecular dynamics, membrane fluidity, and redox processes.
Stability of this compound
The stability of a spin probe is paramount for reliable and reproducible EPR measurements. While specific quantitative data for this compound is not extensively published, the general stability of nitroxide radicals is well-characterized. The stability is influenced by factors such as temperature, pH, and the presence of reducing or oxidizing agents.
Thermal Stability
Nitroxide radicals are generally stable at room temperature and can be stored for extended periods. However, elevated temperatures can lead to decomposition. The thermal stability is dependent on the specific nitroxide structure, with five-membered rings like TEMPONE derivatives generally exhibiting good thermal stability.
pH Stability
The stability of nitroxide radicals can be pH-dependent. At very low pH (acidic conditions), nitroxides can undergo disproportionation, leading to a loss of the paramagnetic signal. Conversely, in strongly alkaline conditions, degradation can also occur. For most biological applications, this compound is stable within a physiological pH range (approximately 6 to 8). Some nitroxides, particularly imidazoline (B1206853) derivatives, exhibit pH-sensitive EPR spectra, where the hyperfine splitting constants and g-factors differ between the protonated and non-protonated forms[1].
Stability in the Presence of Biological Reductants
A key aspect of nitroxide stability in biological systems is their susceptibility to reduction by endogenous antioxidants, such as ascorbic acid (Vitamin C) and glutathione. This reduction converts the paramagnetic nitroxide to its corresponding EPR-silent hydroxylamine. The rate of this reduction can be used to quantify the antioxidant capacity of a sample.
Table 1: Factors Affecting the Stability of Nitroxide Radicals (General)
| Parameter | Effect on Stability | Notes |
| High Temperature | Can lead to thermal decomposition. | The specific temperature tolerance depends on the nitroxide structure. |
| Low pH (Acidic) | Can cause disproportionation, leading to loss of signal. | Generally, stable in the pH range of 3-10. |
| High pH (Alkaline) | May lead to degradation. | The tolerance to high pH varies among different nitroxide structures. |
| Reducing Agents | Reduction to EPR-silent hydroxylamines. | Common biological reductants include ascorbate (B8700270) and glutathione. |
| Oxidizing Agents | Oxidation to oxoammonium cations. | Can occur in the presence of strong oxidants. |
| UV Light | Can induce photochemical degradation. | Samples should be protected from light during storage and experiments. |
Reactivity of this compound
The reactivity of this compound is central to its application as a probe for redox processes. It can participate in both reduction and oxidation reactions, making it a versatile tool for studying reactive oxygen species (ROS) and antioxidants.
Reaction with Reducing Agents
As mentioned, this compound can be readily reduced by one-electron or two-electron reductants. The reaction with ascorbate is a classic example and forms the basis for assays measuring antioxidant capacity. The rate of disappearance of the EPR signal of this compound is proportional to the concentration and reactivity of the reducing agent.
Reaction with Reactive Oxygen Species (ROS)
Nitroxides can act as scavengers of highly reactive free radicals. They can react with carbon-centered radicals and, in some cases, with ROS such as the superoxide (B77818) radical (O₂•⁻). The ability of nitroxides to mimic superoxide dismutase (SOD) activity has been a subject of interest[2]. In this catalytic cycle, the nitroxide is oxidized by superoxide to the oxoammonium cation, which is then reduced back to the nitroxide by another superoxide molecule. However, it's important to note that under certain conditions, nitroxides like TEMPO have been shown to induce ROS production and apoptosis in cell studies, indicating a potential pro-oxidant role[3]. The reaction of nitroxides with peroxynitrite and its radical products like nitrogen dioxide (NO₂•) and carbonate radical anion (CO₃•⁻) is also significant, with high reaction rate constants[4].
Table 2: Reactivity of Nitroxide Radicals with Various Species
| Reactant | Reaction Type | Product | Significance |
| Ascorbic Acid | Reduction | Hydroxylamine | Basis for antioxidant assays. |
| Glutathione | Reduction | Hydroxylamine | Important biological reducing agent. |
| Superoxide (O₂•⁻) | Redox Cycling (SOD mimicry) | Oxoammonium cation (intermediate) | Potential therapeutic antioxidant activity. |
| Carbon-centered radicals | Radical Scavenging | Adducts | Application in studying radical-mediated processes. |
| Peroxynitrite (ONOO⁻) | Oxidation | Oxoammonium cation | Scavenging of a damaging reactive nitrogen species.[4] |
| Hydrogen Peroxide (H₂O₂) | Catalytic decomposition (in the presence of heme proteins) | Oxoammonium cation (intermediate) | Protection against oxidative damage by enhancing catalase-like activity.[2] |
Experimental Protocols
General Protocol for EPR Measurement of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO, or buffer). A typical stock concentration is 1-10 mM.
-
For measurements, dilute the stock solution to the desired final concentration (typically 1-100 µM) in the experimental buffer or medium.
-
Transfer the sample into a suitable EPR sample tube (e.g., a glass capillary tube for aqueous samples).
-
-
EPR Spectrometer Setup:
-
Set the microwave frequency (commonly X-band, ~9.5 GHz).
-
Set the microwave power. This should be optimized to avoid saturation of the signal.
-
Set the modulation frequency (typically 100 kHz).
-
Set the modulation amplitude. A lower amplitude provides better resolution but lower signal-to-noise.
-
Set the sweep width and sweep time to cover the spectral range of the nitroxide signal.
-
Set the number of scans to average for improving the signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the sample in the EPR cavity.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Analyze the spectral line shape, line width, and hyperfine splitting constants to obtain information about the local environment and dynamics of the spin probe.
-
Protocol for Measuring Antioxidant Capacity using this compound
This protocol is based on the reduction of this compound by an antioxidant, leading to a decrease in the EPR signal intensity.
-
Reagents:
-
This compound stock solution (e.g., 1 mM in buffer).
-
Antioxidant standard solution (e.g., Trolox or ascorbic acid) of known concentration.
-
Sample containing the unknown antioxidant capacity.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
-
Procedure:
-
In an EPR tube, mix the sample or antioxidant standard with the this compound solution to a final volume. The final concentration of this compound should be in the range of 50-100 µM.
-
Immediately place the sample in the EPR spectrometer and record the spectrum at timed intervals (e.g., every 30 seconds for 5-10 minutes).
-
The EPR signal intensity (can be measured as the peak height or the double integral of the first-derivative spectrum) will decrease over time.
-
-
Data Analysis:
-
Plot the EPR signal intensity as a function of time.
-
Determine the initial rate of signal decay for the sample and the antioxidant standards.
-
Create a standard curve by plotting the initial rate of signal decay against the concentration of the antioxidant standard.
-
Determine the antioxidant capacity of the sample by comparing its rate of signal decay to the standard curve.
-
Visualization of Key Processes
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development.
-
Drug-Membrane Interactions: As a spin probe, this compound can be incorporated into lipid bilayers to study the effects of drugs on membrane fluidity and structure. Changes in the EPR spectrum of the probe can indicate how a drug molecule perturbs the lipid environment, which is crucial for understanding drug permeability and mechanism of action[5][6][7].
-
Formulation Stability: this compound can be used to monitor the generation of free radicals in drug formulations, which can be a cause of degradation. This allows for the assessment of the stability of formulations and the effectiveness of added antioxidants.
-
Antioxidant Drug Screening: The reactivity of this compound with antioxidants provides a basis for high-throughput screening of compounds with potential antioxidant activity.
-
In Vivo Redox Status: While challenging, EPR imaging with nitroxide probes can provide spatial and temporal information about the redox status in living organisms, offering a powerful method for evaluating the in vivo efficacy of drugs targeting oxidative stress.
Conclusion
This compound is a robust and versatile spin probe with well-defined, albeit qualitatively described, stability and reactivity profiles. Its deuteration provides significant advantages for EPR spectroscopy, enhancing the quality of data obtainable. For researchers in drug development, this compound offers a powerful tool to investigate drug-membrane interactions, assess formulation stability, and screen for antioxidant activity. A thorough understanding of its core properties, as outlined in this guide, is essential for its effective application in addressing complex scientific questions. Further research providing more quantitative stability data for this compound under a wider range of conditions would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species and c-Jun N-terminal kinases contribute to TEMPO-induced apoptosis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An EPR spin probe study of the interactions between PC liposomes and stratum corneum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Unveiling Protein Dynamics: An In-depth Technical Guide to TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, understanding the dynamic nature of proteins is paramount. These complex macromolecules are not static entities but rather exist in a constant state of flux, adopting various conformations to execute their biological functions. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to probe these dynamics. This guide focuses on a specific, deuterated nitroxide spin label, TEMPONE-d16, and its application in elucidating the nuanced movements within proteins. The use of a deuterated spin label like this compound can offer advantages in certain EPR experiments by narrowing the spectral lines, which can lead to improved resolution and sensitivity.
The Core Principles: Site-Directed Spin Labeling and EPR Spectroscopy
Site-directed spin labeling is a technique that introduces a paramagnetic probe, a spin label, at a specific site within a protein. This is typically achieved by introducing a cysteine residue at the desired location via site-directed mutagenesis. The sulfhydryl group of the cysteine then serves as an anchor for a thiol-specific spin label, such as a this compound derivative.
The spin label contains a stable nitroxide radical with an unpaired electron. When placed in a magnetic field, this unpaired electron can be excited by microwave radiation, giving rise to an EPR spectrum. The shape and characteristics of this spectrum are exquisitely sensitive to the local environment and motion of the spin label. By analyzing the EPR line shape, researchers can glean information about:
-
Rotational Dynamics: The mobility of the spin label, which is influenced by the flexibility of the protein backbone and surrounding side chains.
-
Solvent Accessibility: The degree to which the spin-labeled site is exposed to the solvent.
-
Conformational Changes: Shifts in the protein's structure upon ligand binding, protein-protein interactions, or changes in environmental conditions.
Experimental Protocols: A Step-by-Step Guide
The successful application of this compound for studying protein dynamics hinges on meticulous experimental execution. The following protocols provide a detailed methodology for key experimental stages, adapted from established procedures for similar nitroxide spin labels like MTSL (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate.
Site-Directed Mutagenesis and Protein Purification
The initial step involves introducing a unique cysteine residue at the site of interest within the protein. Standard molecular biology techniques are employed for site-directed mutagenesis of the gene encoding the protein. Following mutagenesis, the protein is expressed and purified to homogeneity using appropriate chromatography techniques. It is crucial to ensure that the purification process does not compromise the structural integrity of the protein.
Spin Labeling of Cysteine Residues with a this compound derivative
This protocol is adapted from methodologies for labeling with TEMPO derivatives.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.4)
-
This compound maleimide (B117702) or other thiol-reactive derivative
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (degassed)
Procedure:
-
Protein Reduction: Treat the purified protein with a 10-fold molar excess of DTT for 1-2 hours at room temperature to ensure all cysteine residues are in their reduced state.
-
Removal of Reducing Agent: Remove DTT from the protein solution using a desalting column equilibrated with the degassed reaction buffer. This step is critical as DTT will react with the spin label.
-
Spin Labeling Reaction: Immediately after DTT removal, add a 10-fold molar excess of the this compound derivative to the protein solution. The reaction is typically carried out overnight at 4°C with gentle agitation.
-
Quenching the Reaction: The reaction can be quenched by adding a low molecular weight thiol, such as β-mercaptoethanol, although this is often omitted, and the excess label is removed in the next step.
-
Removal of Unreacted Spin Label: Separate the spin-labeled protein from the unreacted spin label using a desalting column or dialysis.
-
Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using mass spectrometry. A mass increase corresponding to the molecular weight of the this compound derivative is expected. The concentration of the attached spin label can also be quantified by comparing the double integral of the EPR spectrum of the labeled protein with a known concentration of a standard nitroxide solution.
Continuous-Wave (CW) EPR Spectroscopy
Instrumentation:
-
X-band CW-EPR spectrometer
Typical Experimental Parameters:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: Set to a non-saturating level, typically in the range of 1-10 mW.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for signal-to-noise without significant line broadening, typically 0.5-2.0 Gauss.
-
Sweep Width: Sufficient to cover the entire spectrum, typically 100-150 Gauss.
-
Temperature: Controlled to the desired experimental conditions.
Sample Preparation:
-
The spin-labeled protein solution is loaded into a quartz capillary tube.
-
The concentration of the protein should be optimized to maximize the signal-to-noise ratio while avoiding spin-spin interactions (typically in the µM range).
Data Presentation: Quantitative Parameters
The analysis of EPR spectra provides quantitative data that reflects the dynamics and environment of the spin label. Below is a table summarizing key parameters for TEMPONE, which are expected to be very similar for this compound. For comparison, values for the commonly used spin label MTSL are also included.
| Parameter | TEMPONE | MTSL (approximated) | Significance |
| g-tensor components | gxx ≈ 2.009, gyy ≈ 2.006, gzz ≈ 2.002 | gxx ≈ 2.009, gyy ≈ 2.006, gzz ≈ 2.002 | Reflects the electronic environment of the nitroxide. |
| Hyperfine coupling tensor components (A) | Axx ≈ 6 G, Ayy ≈ 6 G, Azz ≈ 34 G | Axx ≈ 6 G, Ayy ≈ 6 G, Azz ≈ 36 G | Describes the interaction between the unpaired electron and the nitrogen nucleus. |
| Rotational Correlation Time (τc) | Varies with environment | Varies with environment | A measure of the rotational mobility of the spin label. |
Data Analysis: From Spectra to Dynamics
The primary goal of analyzing CW-EPR spectra in the context of protein dynamics is to determine the rotational correlation time (τc) of the spin label. This parameter provides a quantitative measure of the label's mobility.
Calculating Rotational Correlation Time (τc)
For a spin label undergoing isotropic motion in the fast-motional regime (τc < 1 ns), the rotational correlation time can be estimated from the linewidths of the EPR spectrum using the following equation:
τc = ΔH₀ * [(h₀/h₋₁)¹/² - (h₀/h₊₁)¹/²] * C
Where:
-
ΔH₀ is the peak-to-peak linewidth of the central line.
-
h₀, h₋₁, h₊₁ are the peak-to-peak heights of the central, high-field, and low-field lines, respectively.
-
C is a constant that depends on the g-tensor and hyperfine tensor anisotropies.
For slower motions, more complex spectral simulations are required to accurately determine τc.
Caption: Workflow for determining rotational correlation time from EPR spectra.
Applications in Research and Drug Development
The ability to probe protein dynamics with this compound has significant implications for both fundamental research and the development of novel therapeutics.
Studying Ligand-Induced Conformational Changes
A key application of SDSL-EPR is to monitor conformational changes in a protein upon the binding of a ligand, such as a small molecule drug candidate. The binding event can alter the local environment and dynamics of the spin-labeled residue, leading to a change in the EPR spectrum. By comparing the spectra in the presence and absence of the ligand, researchers can characterize the nature and magnitude of the conformational change.
Methodological & Application
Application Notes and Protocols for TEMPONE-d16 in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples containing TEMPONE-d16, a deuterated stable nitroxide radical, for Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this compound is as a polarizing agent in Dynamic Nuclear Polarization (DNP) NMR experiments to significantly enhance signal sensitivity. It can also be utilized in solution-state NMR for paramagnetic relaxation enhancement (PRE) studies.
Overview of this compound in NMR
This compound is the deuterated form of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE). The presence of the unpaired electron in the nitroxide radical makes it a potent polarizing agent for DNP-NMR. In DNP, the high electron spin polarization of the radical is transferred to the surrounding nuclear spins, resulting in a substantial increase in the NMR signal intensity, often by several orders of magnitude. This enables the acquisition of high-quality NMR data on samples that are mass-limited, have low natural abundance of the target nuclei (e.g., ¹³C, ¹⁵N), or are otherwise difficult to analyze by conventional NMR.
In standard solution-state NMR, paramagnetic molecules like this compound can be used to induce PRE effects. The PRE is dependent on the distance between the paramagnetic center and the nucleus of interest, providing valuable structural information and insights into molecular interactions.
Quantitative Data Presentation
The following table summarizes typical experimental parameters and resulting enhancements observed in DNP-NMR studies utilizing TEMPONE and its isotopologues. It is important to note that the enhancement factors are highly dependent on the specific experimental setup, including the magnetic field strength, temperature, and the sample itself.
| Parameter | Value/Range | Nucleus | DNP Enhancement (ε) | Reference |
| Polarizing Agent Concentration | 10 - 100 mM | ¹³C, ¹H | Varies | General |
| TEMPONE-¹⁵N-d16 Concentration | 25 - 100 mM | ¹³C | - | N/A |
| TEMPONE Concentration | 10 mM | ¹H | - | N/A |
| Cryoprotectant/Glassing Matrix | ||||
| Glycerol-d8:D₂O:H₂O | 6:3:1 (v/v/v) | - | - | N/A |
| Operating Temperature | ~100 K | - | - | N/A |
Experimental Protocols
Protocol for Solid-State DNP-NMR Sample Preparation
This protocol outlines the steps for preparing a solid-state sample for DNP-NMR analysis using this compound as the polarizing agent.
Materials:
-
Analyte of interest (e.g., protein, polymer, small molecule)
-
This compound
-
Deuterated glycerol (B35011) (glycerol-d8)
-
Deuterium oxide (D₂O)
-
Ultrapure water (H₂O)
-
NMR rotor (e.g., 3.2 mm or 4 mm sapphire rotor)
-
Spatula and vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the Glassing Matrix:
-
In a microcentrifuge tube, prepare the cryoprotectant solution, commonly referred to as the "DNP juice." A widely used composition is a mixture of glycerol-d8, D₂O, and H₂O in a 6:3:1 volume ratio.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the this compound Stock Solution:
-
Dissolve this compound in the prepared glassing matrix to achieve the desired final concentration in the sample, typically ranging from 10 mM to 100 mM. The optimal concentration should be determined empirically for each sample and experimental setup.
-
-
Sample Preparation:
-
If the analyte is a solid, weigh the appropriate amount and place it in a clean microcentrifuge tube.
-
Add the this compound containing glassing matrix to the analyte. The amount of solution should be just enough to form a thick, paste-like consistency. Avoid adding excess liquid.
-
Thoroughly mix the analyte and the radical-containing solution using a combination of vortexing and gentle trituration with a pipette tip or a small spatula to ensure uniform distribution of the polarizing agent.
-
-
Packing the NMR Rotor:
-
Carefully transfer the prepared paste into the NMR rotor.
-
Pack the sample tightly to the bottom of the rotor using a packing tool or by centrifugation at a low speed. This is crucial to ensure efficient magic angle spinning (MAS) and to maximize the amount of sample in the active volume of the NMR coil.
-
Ensure that the rotor is not overfilled and that the cap can be securely placed.
-
-
Freezing and Insertion into the Spectrometer:
-
Rapidly freeze the packed rotor by immersing it in liquid nitrogen.
-
Following the specific instructions for your DNP-NMR spectrometer, insert the frozen rotor into the pre-cooled NMR probe.
-
Protocol for Solution-State NMR with this compound for PRE Studies
This protocol describes the preparation of a solution-state NMR sample for investigating paramagnetic relaxation enhancement effects.
Materials:
-
Analyte of interest
-
This compound
-
Appropriate deuterated solvent (e.g., D₂O, CD₃CN, d₆-DMSO)
-
Standard 5 mm NMR tubes
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a Stock Solution of the Analyte:
-
Dissolve a known amount of the analyte in the chosen deuterated solvent to create a stock solution of a specific concentration.
-
-
Prepare a Stock Solution of this compound:
-
Prepare a stock solution of this compound in the same deuterated solvent. The concentration of this stock solution should be significantly higher than the final desired concentration in the NMR sample.
-
-
Prepare the Paramagnetic NMR Sample:
-
In a clean NMR tube, add a precise volume of the analyte stock solution.
-
Add a small, precise volume of the this compound stock solution to achieve the desired final concentration of the radical. Typical concentrations for PRE studies are in the low millimolar to micromolar range, depending on the strength of the desired effect.
-
Add the deuterated solvent to reach the final sample volume (typically 500-600 µL for a standard 5 mm NMR tube).
-
Gently mix the sample by inverting the capped tube several times.
-
-
Prepare the Diamagnetic Control Sample:
-
It is essential to prepare a control sample that is identical to the paramagnetic sample in every aspect (analyte concentration, solvent, and any other additives) but lacks the paramagnetic agent (this compound).
-
This is achieved by adding the same volume of pure deuterated solvent instead of the this compound stock solution.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectra for both the paramagnetic and the diamagnetic control samples under identical experimental conditions (temperature, pulse sequences, etc.).
-
The PRE effect is then quantified by comparing the relaxation rates or signal intensities of the nuclei in the paramagnetic sample to those in the diamagnetic control.
-
Mandatory Visualizations
Caption: Workflow for solid-state DNP-NMR sample preparation.
Caption: Workflow for solution NMR PRE sample preparation.
Quantitative Analysis of Free Radicals with TEMPONE-d16: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of free radicals is crucial for understanding their role in various physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer and neurodegenerative disorders. TEMPONE-d16 (4-Oxo-2,2,6,6-tetramethyl-d16-piperidine-1-oxyl) is a deuterated stable nitroxide radical spin probe that is widely utilized in Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and quantification of reactive oxygen species (ROS) and other free radicals. Its deuteration enhances its stability and spectral resolution, making it a valuable tool for researchers in life sciences and drug development.
This document provides detailed application notes and protocols for the quantitative analysis of free radicals using this compound, with a focus on experimental design, data acquisition, and interpretation.
Principle of Detection
This compound is a paramagnetic molecule that can be readily detected by EPR spectroscopy. The basis of its use in quantifying short-lived, highly reactive free radicals lies in its reaction with these species. When this compound reacts with a free radical, it is either reduced to its corresponding hydroxylamine (B1172632) or oxidized, leading to a decrease in its paramagnetic signal intensity. The rate of this signal decay is directly proportional to the concentration of the free radicals in the sample. By monitoring the change in the EPR signal over time, the concentration of free radicals can be quantified.
Applications
-
Drug Discovery and Development: Screening of novel antioxidant compounds and assessment of their free radical scavenging activity.
-
Cellular Biology: Investigation of oxidative stress in cell cultures and tissues under various physiological and pathological conditions.
-
Toxicology: Evaluation of the pro-oxidant or antioxidant effects of xenobiotics.
-
Pharmacology: Studying the mechanism of action of drugs that modulate cellular redox status.
Experimental Protocols
Protocol 1: In Vitro Quantification of Free Radical Scavenging Activity
This protocol describes the use of this compound to assess the free radical scavenging capacity of a test compound in a cell-free system.
Materials:
-
This compound
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Free radical generating system (e.g., xanthine/xanthine oxidase for superoxide (B77818) radicals, or Fenton reagents for hydroxyl radicals)
-
EPR spectrometer and accessories (capillaries, Dewar)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM) in PBS.
-
Prepare a series of concentrations of the test compound in PBS.
-
Prepare the components of the free radical generating system according to established protocols.
-
-
EPR Sample Preparation:
-
In an EPR-compatible capillary tube, mix the following components:
-
This compound solution (final concentration, e.g., 50 µM)
-
Test compound solution (at the desired final concentration)
-
Components of the free radical generating system.
-
-
The final volume should be consistent for all samples (e.g., 50 µL).
-
-
EPR Measurement:
-
Immediately place the capillary tube into the EPR spectrometer.
-
Record the EPR spectrum of this compound at timed intervals (e.g., every minute for 10 minutes).
-
The EPR signal intensity is proportional to the concentration of this compound. The double integral of the EPR spectrum can be used for quantification.
-
-
Data Analysis:
-
Plot the EPR signal intensity (or its double integral) as a function of time for each concentration of the test compound.
-
Calculate the initial rate of this compound signal decay for each condition.
-
Compare the rates of decay in the presence and absence of the test compound to determine its scavenging activity.
-
Experimental Workflow for In Vitro Scavenging Assay
Application Notes and Protocols for Monitoring Oxidative Stress Using TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TEMPONE-d16, a deuterated nitroxide spin probe, for the quantitative monitoring of oxidative stress in biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed protocols for both in vitro and in vivo applications are provided to facilitate the integration of this powerful technique into research and drug development workflows.
Introduction to this compound and Oxidative Stress Detection
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Accurate and sensitive measurement of ROS is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions.
This compound (1-oxo-2,2,6,6-tetramethyl-d16-piperidine) is the deuterated form of TEMPONE, a stable nitroxide radical. In its reduced form, the hydroxylamine (B1172632) this compound-H, it acts as a sensitive spin probe for detecting ROS. The hydroxylamine is EPR-silent, but upon reaction with ROS such as superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), it is oxidized to the stable paramagnetic nitroxide radical this compound, which produces a characteristic EPR spectrum.[1] The intensity of this EPR signal is directly proportional to the amount of ROS present, allowing for quantitative analysis.
The use of the deuterated form, this compound, offers significant advantages in EPR spectroscopy. Deuteration narrows the EPR linewidth, leading to a significant increase in signal-to-noise ratio and improved sensitivity, which is particularly beneficial for in vivo studies where probe concentrations are low.
Key Applications of this compound in Oxidative Stress Research
-
Quantitative measurement of cellular ROS production: Assess the overall oxidative stress status in cultured cells under various physiological and pathological conditions.
-
Monitoring mitochondrial ROS: Investigate the role of mitochondria in oxidative stress by specifically measuring ROS production within this organelle.
-
In vivo assessment of oxidative stress: Non-invasively monitor oxidative stress in animal models of disease to study disease progression and evaluate the efficacy of therapeutic agents.
-
Screening of antioxidant compounds: Determine the ROS-scavenging activity of novel drug candidates in a biologically relevant setting.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and its non-deuterated counterpart in monitoring oxidative stress. This data is essential for experimental design and data interpretation.
| Parameter | Value | Species Detected | Experimental System | Reference |
| Reaction Rate Constant (TEMPONE-H with Peroxynitrite) | 12 x 10³ M⁻¹s⁻¹ | Peroxynitrite (ONOO⁻) | Chemical Solution (pH 7.4) | [1] |
| Required Spins for S/N of 3 (¹⁵N-d16-TEMPONE) | 2 x 10¹⁴ spins | N/A | Aqueous Solution (8 mm resonator) | |
| Required Spins for S/N of 3 (¹⁵N-d16-TEMPONE) | 4.5 x 10¹⁵ spins | N/A | Aqueous Solution (25 mm resonator) |
Experimental Protocols
Protocol 1: In Vitro Measurement of Cellular ROS in Cultured Cells
This protocol describes the use of this compound-H to measure intracellular ROS production in cultured cells.
Materials:
-
This compound-H (dissolved in a suitable solvent, e.g., DMSO, and then diluted in buffer)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
EPR spectrometer with a temperature controller
-
Capillary tubes for EPR measurements
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, detach the cells (if adherent) and wash them with PBS. Resuspend the cells in a suitable buffer at a concentration of 1 x 10⁶ to 20 x 10⁶ cells/mL.[3]
-
Induction of Oxidative Stress (Optional): If desired, treat the cells with an agent known to induce oxidative stress (e.g., menadione, H₂O₂, antimycin A) for a specified period.[4] A vehicle-treated control group should be included.
-
Probe Incubation: Add this compound-H to the cell suspension to a final concentration of 0.1-1 mM. Incubate the cells for 15-30 minutes at 37°C.
-
EPR Sample Preparation: Transfer the cell suspension into a gas-permeable EPR capillary tube.
-
EPR Measurement: Place the capillary tube in the EPR spectrometer. Record the EPR spectrum of the oxidized this compound.
-
Data Analysis: Quantify the intensity of the EPR signal (e.g., by double integration of the spectrum). The signal intensity is proportional to the concentration of this compound, which reflects the amount of ROS produced.
Protocol 2: In Vivo Monitoring of Oxidative Stress in a Rodent Model
This protocol provides a general guideline for the non-invasive measurement of oxidative stress in a mouse or rat model using this compound-H.
Materials:
-
This compound-H (sterile solution for injection)
-
Animal model of interest
-
Anesthesia
-
In vivo EPR spectrometer (e.g., L-band)
-
Surface coil resonator
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Place the animal in the EPR spectrometer, with the region of interest positioned over the surface coil resonator.
-
Probe Administration: Administer this compound-H to the animal via intravenous or intraperitoneal injection. The typical dose may range from 0.5 to 2 mmol/kg body weight.
-
EPR Signal Monitoring: Immediately begin acquiring EPR spectra from the region of interest. The rate of increase in the this compound EPR signal corresponds to the rate of ROS production in the tissue.
-
Data Acquisition and Analysis: Record the EPR signal intensity over time. The initial rate of signal increase provides a quantitative measure of the rate of oxidative stress.
-
Control Experiments: To confirm that the observed signal is due to ROS, a separate cohort of animals can be pre-treated with an antioxidant (e.g., N-acetylcysteine) before this compound-H administration. A significant reduction in the rate of signal increase would indicate that the signal is indeed due to oxidative stress.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound in oxidative stress monitoring.
Caption: Principle of ROS detection using this compound-H.
Caption: Experimental workflow for in vitro ROS measurement.
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Medium-Throughput System for In Vitro Oxidative Stress Assessment in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Spin Labeling with TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
Introduction to Site-Directed Spin Labeling (SDSL) with TEMPONE-d16
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides high-resolution insights into protein structure, dynamics, and conformational changes.[1][2] The method involves introducing a paramagnetic spin label at a specific site within a protein, typically by engineering a cysteine residue at the desired location and subsequently modifying it with a thiol-reactive spin labeling reagent.[1][2] Electron Paramagnetic Resonance (EPR) spectroscopy is then used to probe the environment and mobility of the spin label, yielding information about the local protein architecture.
This compound (4-Oxo-2,2,6,6-tetramethyl-d16-piperidine-1-oxyl) is a deuterated nitroxide spin label. The use of deuterated spin labels in EPR spectroscopy, particularly in pulsed techniques like Double Electron-Electron Resonance (DEER), offers significant advantages. Deuteration of the spin label and/or the protein and solvent can lead to longer electron spin phase memory times (Tm). This, in turn, allows for the measurement of longer distances between spin labels, extending the applicability of the technique to larger protein complexes and more complex structural questions. While specific protocols for a thiol-reactive this compound are not widely documented in publicly available literature, this document provides a generalized protocol based on established methods for other nitroxide spin labels with thiol-reactive functionalities. This guide will enable researchers to apply the principles of SDSL to utilize this compound for their specific research needs.
Applications of this compound in SDSL
The unique properties of this compound make it a valuable tool for a range of applications in basic research and drug development:
-
Mapping Protein Structure: Determining the local secondary and tertiary structure of proteins.
-
Analyzing Protein Dynamics: Characterizing the motion of protein domains, loops, and side chains.
-
Monitoring Conformational Changes: Detecting and characterizing structural rearrangements upon ligand binding, protein-protein interaction, or changes in the environment (e.g., pH, temperature).
-
Drug Discovery and Development: Screening for compounds that induce specific conformational changes in a target protein, and characterizing the binding mode of potential drug candidates.
-
Understanding Allosteric Regulation: Investigating how binding at one site affects the structure and dynamics at a distal site.
Experimental Workflow for SDSL with this compound
The overall workflow for an SDSL experiment using a hypothetical thiol-reactive this compound derivative is outlined below.
Detailed Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Purification
This protocol describes the introduction of a cysteine residue at a specific site in the protein of interest and its subsequent purification.
1.1. Site-Directed Mutagenesis:
-
Primer Design: Design primers containing the desired codon change to introduce a cysteine residue.
-
PCR: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the designed primers.
-
Template Removal: Digest the parental, non-mutated plasmid template using an appropriate restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the plasmid DNA from selected colonies to confirm the desired mutation.
1.2. Protein Expression and Purification:
-
Transformation: Transform the verified plasmid into an appropriate E. coli expression strain.
-
Culture Growth: Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).
-
Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for the required time at a suitable temperature.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure and homogenous protein sample.
-
Concentration Determination: Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: Spin Labeling with this compound Maleimide (Hypothetical)
This protocol is based on the general procedure for labeling with maleimide-functionalized spin labels. Note: A commercially available, thiol-reactive this compound derivative is assumed for this protocol.
2.1. Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5).
-
Hypothetical this compound maleimide spin label.
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP).
-
Degassing equipment.
-
Size-exclusion chromatography column (e.g., PD-10 desalting column).
2.2. Procedure:
-
Reduction of Cysteine: If the protein has been stored for an extended period, it may be necessary to reduce the cysteine thiol. Add a 10-fold molar excess of DTT to the protein solution and incubate for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding the spin label. This can be done using a desalting column. TCEP can often be used in smaller excesses and may not require removal before labeling, but this should be empirically tested.
-
Labeling Reaction:
-
Prepare a stock solution of this compound maleimide in a suitable organic solvent (e.g., DMSO or DMF).
-
Degas the protein solution and the spin label stock solution to minimize oxidation of the spin label.
-
Add a 10- to 20-fold molar excess of the this compound maleimide to the protein solution.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle stirring. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess spin label.
-
Removal of Unreacted Spin Label: It is critical to remove all non-covalently bound spin label. This is typically achieved by size-exclusion chromatography (e.g., using a PD-10 desalting column or a gel filtration column on an FPLC system).
-
Verification of Labeling: The labeling efficiency can be estimated by comparing the concentration of the spin label (determined by EPR) with the protein concentration.
Protocol 3: EPR Spectroscopy
3.1. Continuous-Wave (CW) EPR Spectroscopy:
CW-EPR is used to assess the mobility of the attached this compound spin label, which reports on the local environment and dynamics.
-
Sample Preparation: Load the spin-labeled protein sample into a quartz capillary tube.
-
EPR Spectrometer Setup:
-
Use an X-band EPR spectrometer.
-
Typical parameters: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude ~1-2 G.
-
-
Data Acquisition: Record the EPR spectrum at room temperature.
-
Accessibility Studies (Optional): To probe the solvent accessibility of the labeled site, the EPR spectrum can be recorded in the presence of a paramagnetic relaxation agent (e.g., NiEDDA or a lipid-soluble agent like O2). The line broadening of the EPR spectrum is proportional to the collision rate between the spin label and the relaxation agent, providing a measure of accessibility.
3.2. Pulsed EPR (DEER) Spectroscopy:
DEER spectroscopy is used to measure the distance between two spin labels, providing structural constraints.
-
Sample Preparation: For distance measurements, a doubly spin-labeled protein is required. The sample should be flash-frozen in a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to form a glass.
-
EPR Spectrometer Setup:
-
Use a pulsed EPR spectrometer.
-
The four-pulse DEER sequence is commonly used.
-
-
Data Acquisition: Data is typically collected at cryogenic temperatures (e.g., 50-77 K).
-
Data Analysis: The raw DEER data is processed to extract the distance distribution between the two spin labels.
Hypothetical Case Study: Monitoring Ligand-Induced Conformational Changes in T4 Lysozyme
To illustrate the application of this compound SDSL, we present a hypothetical study on T4 Lysozyme. A cysteine mutation is introduced in a loop region known to undergo a conformational change upon binding of a ligand.
Signaling Pathway of Ligand-Induced Conformational Change
Quantitative Data Presentation
In this hypothetical study, the solvent accessibility of the this compound labeled cysteine residue is measured in the absence and presence of the ligand using CW-EPR with a paramagnetic relaxation agent (NiEDDA). The accessibility parameter, Π(NiEDDA), is determined from the change in the EPR spectrum's power saturation. A higher Π value indicates greater solvent accessibility.
Table 1: Hypothetical Solvent Accessibility of this compound in T4 Lysozyme
| Protein State | Labeled Residue | Π(NiEDDA) | Interpretation |
| Apo (No Ligand) | Cys76 | 0.45 | The loop is in an open, solvent-exposed conformation. |
| Ligand-Bound | Cys76 | 0.20 | Upon ligand binding, the loop adopts a closed conformation, shielding the spin label from the solvent. |
Conclusion
Site-directed spin labeling with this compound offers a powerful approach to investigate protein structure and dynamics with high precision. The deuteration of the spin label provides distinct advantages for distance measurements. While the protocols provided herein are generalized, they offer a solid foundation for researchers to develop specific experimental plans for their protein of interest. The hypothetical case study demonstrates how this technique can be applied to elucidate mechanisms of protein function, such as ligand-induced conformational changes, which is of great interest to both academic and industrial researchers in the life sciences.
References
Application Notes and Protocols for Measuring Membrane Fluidity Using TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that influences a vast array of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development, particularly for compounds that interact with cellular membranes. Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, offers a powerful and direct method for quantifying membrane fluidity. TEMPONE-d16 (4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl-d16) is a small, deuterated nitroxide spin probe that readily partitions into the hydrophobic regions of lipid membranes. Its rotational motion, which is sensitive to the local microviscosity, can be precisely measured by EPR, providing a quantitative assessment of membrane fluidity.
This document provides detailed application notes and protocols for the use of this compound in measuring membrane fluidity in model membrane systems, such as liposomes. These protocols are intended to guide researchers in accurately assessing the effects of experimental conditions, chemical compounds, or disease-related alterations on the dynamic properties of lipid bilayers.
Principle of the Method
The measurement of membrane fluidity using this compound and EPR spectroscopy is based on the principle that the rotational motion of the spin probe is influenced by the viscosity of its immediate environment. When this compound is incorporated into a lipid membrane, its rotational freedom is restricted by the surrounding lipid acyl chains. This restricted motion is reflected in the EPR spectrum.
In a low-viscosity environment, this compound tumbles rapidly, resulting in a sharp, three-line EPR spectrum due to the interaction of the unpaired electron with the nitrogen nucleus. As the viscosity of the environment increases (i.e., membrane fluidity decreases), the rotational motion of the spin probe slows down. This slower tumbling leads to characteristic broadening and changes in the shape of the EPR spectrum.
From the EPR spectrum, a key parameter known as the rotational correlation time (τc) can be calculated. The rotational correlation time is a measure of the average time it takes for the spin probe to rotate through a specific angle (approximately one radian). A shorter τc indicates faster rotational motion and higher membrane fluidity, while a longer τc signifies slower motion and lower membrane fluidity.
Data Presentation: Rotational Correlation Times of Nitroxide Spin Probes in Model Membranes
The following table summarizes representative rotational correlation times (τc) for nitroxide spin probes in different model membrane systems. While specific data for this compound is limited in publicly available literature, the presented data for similar small nitroxide probes (like TEMPO) in various lipid compositions and temperatures provide a valuable reference for expected experimental outcomes.
| Membrane Composition | Temperature (°C) | Spin Probe | Rotational Correlation Time (τc) (s) | Reference |
| Dimyristoylphosphatidylcholine (DMPC) | 25 | 16-DOXYL | 1.26 x 10⁻⁹ | [1] |
| Dipalmitoylphosphatidylcholine (DPPC) | 45 | TEMPO | ~1.5 x 10⁻¹⁰ | [2] |
| Egg Yolk Lecithin (EYL) | 22 | TEMPO | Varies with dopant | [1] |
| DMPC with 5 mol% Curcumin | 25 | 16-DOXYL | 1.40 x 10⁻⁹ | [1] |
| DMPC with 10 mol% Curcumin | 25 | 16-DOXYL | 1.51 x 10⁻⁹ | [1] |
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) by sonication, a common method for creating model membranes.
Materials and Reagents:
-
Lipid(s) of choice (e.g., DMPC, DPPC, Egg PC) in chloroform (B151607)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Sonicator (probe or bath)
-
Argon gas (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen gas for at least 30 minutes, or under high vacuum for 2 hours.
-
-
Hydration:
-
Hydrate (B1144303) the dry lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
For oxygen-sensitive experiments, degas the PBS and hydrate the lipid film under an argon atmosphere.
-
-
Sonication:
-
Place the MLV suspension in an ice bath to prevent overheating during sonication.
-
Sonicate the suspension using a probe sonicator or a bath sonicator.
-
Probe sonicator: Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.
-
Bath sonicator: Sonicate for 30-60 minutes, or until the suspension clarifies.
-
-
The clarification of the suspension indicates the formation of SUVs.
-
-
Annealing and Storage:
-
Anneal the SUV suspension by incubating it at a temperature above the phase transition temperature of the lipid for about 30 minutes.
-
Store the liposome (B1194612) suspension at 4°C. For long-term storage, it is recommended to store them under an inert gas like argon to prevent lipid oxidation.
-
Protocol 2: Spin Labeling of Liposomes with this compound
This protocol details the incorporation of the this compound spin probe into the prepared liposomes.
Materials and Reagents:
-
This compound
-
Ethanol (B145695) or DMSO (for dissolving this compound)
-
Prepared liposome suspension (from Protocol 1)
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in a minimal amount of ethanol or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Spin Labeling:
-
Add a small aliquot of the this compound stock solution to the liposome suspension. The final concentration of the spin probe should be low enough to avoid spin-spin interactions, typically in the range of 0.5-1 mol% relative to the total lipid concentration.
-
Vortex the mixture gently for 1-2 minutes to facilitate the incorporation of the spin probe into the lipid bilayers.
-
-
Incubation:
-
Incubate the spin-labeled liposome suspension at room temperature for at least 30 minutes in the dark to ensure complete and uniform partitioning of the probe into the membranes.
-
Protocol 3: EPR Spectroscopy
This protocol outlines the general procedure for acquiring EPR spectra of spin-labeled liposomes.
Materials and Reagents:
-
Spin-labeled liposome suspension (from Protocol 2)
-
EPR spectrometer
-
Glass capillaries or flat cells for aqueous samples
-
Liquid nitrogen (for temperature control experiments)
Procedure:
-
Sample Loading:
-
Transfer the spin-labeled liposome suspension into a suitable EPR sample holder, such as a glass capillary or a quartz flat cell designed for aqueous samples.
-
-
EPR Spectrometer Setup:
-
Set the EPR spectrometer parameters. Typical X-band (9.5 GHz) spectrometer settings for membrane fluidity measurements are as follows:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be non-saturating)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Sweep Time: 60-120 s
-
Time Constant: 0.1-0.3 s
-
Temperature: Controlled as required by the experiment (e.g., 25°C, 37°C).
-
-
-
Spectrum Acquisition:
-
Place the sample in the EPR resonator cavity.
-
Tune the spectrometer to the resonant frequency.
-
Acquire the EPR spectrum. It is advisable to acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Saving:
-
Save the acquired EPR spectrum for subsequent data analysis.
-
Data Analysis: Calculation of Rotational Correlation Time (τc)
For a small, rapidly tumbling nitroxide spin probe like this compound in a relatively fluid membrane, the rotational correlation time (τc) can be estimated from the line widths and amplitudes of the three lines in the EPR spectrum using the following equation, which is valid for τc in the range of approximately 5 x 10⁻¹¹ to 1 x 10⁻⁹ seconds:
τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [(h₀/h₋₁)¹/² - 1]
Where:
-
ΔH₀ is the peak-to-peak line width of the central line (m=0) in Gauss.
-
h₀ is the peak-to-peak amplitude of the central line (m=0).
-
h₋₁ is the peak-to-peak amplitude of the high-field line (m=-1).
A decrease in the h₀/h₋₁ ratio and an increase in the line widths indicate a decrease in membrane fluidity and a longer rotational correlation time.
Mandatory Visualizations
Caption: Experimental workflow for measuring membrane fluidity.
Caption: Principle of membrane fluidity measurement with this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No EPR signal or very weak signal | Insufficient spin probe concentration. | Increase the concentration of this compound, but not exceeding 1-2 mol% to avoid spin-spin broadening. |
| EPR spectrometer is not tuned correctly. | Re-tune the spectrometer. | |
| Sample is not in the active region of the resonator. | Ensure the sample is correctly positioned in the EPR cavity. | |
| Broad, featureless EPR spectrum | Spin-spin interactions due to high probe concentration. | Decrease the concentration of this compound. |
| Presence of paramagnetic impurities. | Use high-purity lipids and buffers. Consider treating buffers with Chelex resin. | |
| Very low membrane fluidity (gel phase). | Increase the temperature to above the lipid phase transition temperature to verify probe viability. | |
| Inconsistent results between replicates | Incomplete or non-uniform incorporation of the spin probe. | Ensure thorough mixing and adequate incubation time after adding this compound. |
| Inconsistent liposome preparation. | Standardize the liposome preparation protocol, particularly the sonication time and power. | |
| Temperature fluctuations during measurement. | Ensure precise temperature control of the EPR cavity. |
References
Application Notes: The Use of TEMPONE-d16 in Advanced Lipid Research
Introduction
TEMPONE-d16 (perdeuterated 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl) is a deuterated nitroxide spin label extensively used in lipid research. As a stable free radical, it is paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). The EPR spectrum of this compound is highly sensitive to its rotational motion and local environment. When incorporated into lipid bilayers, it serves as a powerful probe to investigate the dynamic properties of membranes, including fluidity, lipid-protein interactions, and the effects of oxidative stress.
The deuteration of the TEMPONE molecule (replacement of hydrogen with deuterium) is a critical feature that minimizes electron-nuclear hyperfine interactions. This results in significantly narrower spectral lines, leading to enhanced spectral resolution and sensitivity. This is particularly advantageous for resolving distinct lipid populations, such as those in the bulk membrane versus those interacting with proteins.
Application 1: High-Resolution Measurement of Membrane Fluidity
Principle
Membrane fluidity is a critical parameter that governs the function of cellular membranes and is influenced by factors like lipid composition, temperature, and the presence of sterols or proteins.[1] this compound partitions into the hydrophobic core of the lipid bilayer.[2] Its rotational motion within this environment directly correlates with the fluidity of the surrounding acyl chains.
-
In a highly fluid (liquid-crystalline phase) membrane: The probe tumbles rapidly and isotropically, resulting in a sharp, well-defined three-line EPR spectrum.
-
In a rigid (gel phase) membrane: The probe's motion is slow and restricted, leading to a broad and anisotropic spectrum.
By analyzing the EPR spectral lineshape, quantitative parameters describing membrane fluidity, such as the rotational correlation time (τc), can be calculated. A lower τc value indicates faster motion and higher fluidity.
Experimental Workflow
Caption: Workflow for membrane fluidity analysis using this compound.
Detailed Protocol
-
Preparation of Liposomes:
-
Prepare a solution of the desired lipid composition (e.g., 10 mg/mL Egg Yolk Lecithin) in an organic solvent like chloroform/methanol (2:1 v/v).[2]
-
Add this compound stock solution to the lipid mixture to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the film with an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) by vortexing.
-
To create unilamellar vesicles, sonicate the suspension on ice or extrude it through polycarbonate filters of a defined pore size (e.g., 100 nm).[2]
-
-
EPR Spectroscopy:
-
Transfer the liposome (B1194612) suspension (approx. 50-100 µL) into a glass capillary tube and place it in the EPR spectrometer's resonator.
-
Acquire the EPR spectrum using instrument settings optimized for nitroxide spin labels.[3] A typical setup is provided in Table 1.
-
Record spectra across a range of temperatures if studying phase transitions.
-
-
Data Analysis:
-
Measure the peak-to-peak linewidths (ΔH₀, ΔH₋₁) and amplitudes (h₀, h₋₁) of the central (mI = 0) and high-field (mI = -1) lines.
-
For relatively fast motion (τc < 1 ns), the rotational correlation time can be estimated using the following formula:
-
τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [(h₀/h₋₁)¹/² - 1]
-
-
This provides a quantitative measure of membrane fluidity.
-
Data Presentation
Table 1: Typical X-Band EPR Spectrometer Settings
| Parameter | Value |
|---|---|
| Microwave Frequency | ~9.5 GHz |
| Microwave Power | 2-10 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | ≤ 1.0 G |
| Magnetic Field Scan | 100 G |
| Sweep Time | 120-180 s |
| Temperature Control | As required by experiment |
Table 2: Sample Fluidity Data for Different Lipid Compositions
| Lipid Composition | Temperature (°C) | Rotational Correlation Time (τc) (ns) | Qualitative Fluidity |
|---|---|---|---|
| DOPC (Unsaturated) | 25 | 0.35 | High |
| DPPC (Saturated) | 25 | 2.10 | Low (Gel Phase) |
| DPPC (Saturated) | 50 | 0.45 | High (Fluid Phase) |
| DOPC:Cholesterol (2:1) | 25 | 0.85 | Intermediate |
Application 2: Characterizing Lipid-Protein Interactions
Principle
Integral membrane proteins create a unique environment for adjacent lipid molecules. These "boundary" or "annular" lipids have restricted motion compared to lipids in the bulk bilayer.[4] When a spin-labeled lipid analog is used, or when a probe like this compound partitions near the protein interface, the EPR spectrum displays two distinct components:
-
A Mobile Component: From the probe in the fluid, bulk lipid phase.
-
An Immobile Component: From the motionally restricted probe interacting with the protein surface.[3]
The high resolution afforded by this compound is crucial for accurately deconvoluting these two components. By quantifying the fraction of the immobile component, one can determine the stoichiometry of the lipid-protein interaction (i.e., the number of lipids in the first solvation shell of the protein).[4]
Logical Relationship
Caption: Conceptual diagram for analyzing lipid-protein interactions.
Detailed Protocol
-
Preparation of Proteoliposomes:
-
Reconstitute a purified membrane protein into lipid vesicles containing this compound. This is often achieved by co-solubilizing the protein and lipids in a detergent (e.g., octyl glucoside), followed by slow removal of the detergent via dialysis or bio-beads.
-
Prepare a series of samples with varying protein-to-lipid ratios.
-
Also prepare a protein-free liposome sample to serve as a "mobile" reference spectrum.
-
-
EPR Spectroscopy:
-
Acquire spectra for each sample as described in Application 1. Ensure high signal-to-noise ratio to facilitate accurate spectral subtraction.
-
-
Data Analysis (Spectral Subtraction):
-
Normalize the spectra of the proteoliposome and the protein-free reference to the same double integral.
-
Perform a stepwise digital subtraction of the reference (mobile) spectrum from the proteoliposome spectrum.
-
The optimal subtraction endpoint is reached when the sharp features of the mobile component are completely eliminated, leaving only the broad, immobile component.
-
The fraction of immobile lipids is calculated from the scaling factor used in the subtraction.
-
Data Presentation
Table 3: Sample Data for Lipid Interaction with a Transmembrane Protein
| Protein:Lipid Molar Ratio | Fraction of Immobile Probe (%) | Calculated Boundary Lipids per Protein |
|---|---|---|
| 1:500 | 8.0 | 40 |
| 1:250 | 15.5 | 39 |
| 1:100 | 38.0 | 38 |
Application 3: Monitoring Membrane Changes from Lipid Peroxidation
Principle
Lipid peroxidation, initiated by reactive oxygen species (ROS), is a process of oxidative degradation that can severely damage cell membranes.[5] This process alters the chemical structure of lipids, often leading to increased acyl chain ordering and a decrease in membrane fluidity.[3] this compound can be used as a reporter to monitor these peroxidation-induced changes in membrane dynamics. A decrease in fluidity, observed as a broadening of the EPR spectrum, serves as an indirect but sensitive indicator of oxidative damage.
Process Diagram
Caption: Process of monitoring lipid peroxidation effects with this compound.
Detailed Protocol
-
Sample Preparation:
-
Prepare liposomes or isolate biological membranes (e.g., erythrocytes) and label them with this compound as previously described.
-
-
Induction of Lipid Peroxidation:
-
Establish a baseline by acquiring an EPR spectrum of the sample before adding any oxidant (t=0).
-
Induce peroxidation by adding a chemical oxidant. A common system is hydrogen peroxide (H₂O₂) or an iron/ascorbate mixture.[3] For example, add H₂O₂ to a final concentration of 1-10 mM.
-
Incubate the sample at a controlled temperature (e.g., 37°C).
-
-
Time-Course EPR Measurement:
-
Acquire EPR spectra at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes) after the addition of the oxidant to monitor the changes in the spectral lineshape over time.
-
-
Data Analysis and Correlation:
-
For each time point, calculate a fluidity-sensitive parameter. The peak height ratio (h₀/h₋₁) is a simple and robust index, where a decrease in the ratio corresponds to decreased fluidity.[6]
-
Optionally, correlate the EPR data with a direct chemical assay for lipid peroxidation, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of peroxidation.[7][8]
-
Data Presentation
Table 4: Time-Course Analysis of H₂O₂-Induced Peroxidation in Liposomes
| Time after H₂O₂ Addition (min) | Fluidity Index (h₀/h₋₁ ratio) | MDA Concentration (µM) (from TBARS Assay) |
|---|---|---|
| 0 | 2.54 | 0.12 |
| 15 | 2.31 | 0.88 |
| 30 | 2.05 | 1.95 |
| 60 | 1.88 | 3.54 |
| 120 | 1.75 | 4.82 |
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Lipid-Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to create thermally oxidized lipids and comparison of analytical procedures to characterize peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vivo Imaging with TEMPONE-d16
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEMPONE-d16 (4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl-d16) is a deuterated nitroxide spin probe utilized for in-vivo imaging, primarily with Electron Paramagnetic Resonance Imaging (EPRI). Its paramagnetic nature allows for the non-invasive assessment of tissue redox status and oxygenation. The deuteration of the molecule minimizes hyperfine interactions, leading to a narrower EPR linewidth and consequently, an enhanced signal-to-noise ratio, which is crucial for in-vivo applications.[1] This document provides detailed application notes and protocols for the use of this compound as an in-vivo imaging probe.
Nitroxides, such as this compound, are stable free radicals that can be reduced in the biological environment to their corresponding hydroxylamines, which are EPR-silent. The rate of this reduction is indicative of the local redox environment.[1][2] Therefore, by monitoring the decay of the EPR signal over time, researchers can map the redox status of tissues and organs in living organisms.
Data Presentation
Pharmacokinetic Parameters of Piperidine (B6355638) Nitroxides in Rodents
| Parameter | Representative Value | Species | Notes |
| Cmax | 1.2 - 12.9 µg/mL | Mouse | Dependent on dose and specific nitroxide structure.[4] |
| AUC | 4.8 - 144 µg.h/mL | Mouse | Highly variable based on the compound and dosage.[4] |
| Terminal Half-life (t½) | 5 - 30 minutes | Rat | Generally short for piperidine nitroxides at high doses.[3] The carbonyl group in TEMPONE contributes to a shorter half-life compared to other piperidine nitroxides.[5] |
| Clearance (CL) | Not specified for this compound | - | - |
| Volume of Distribution (Vd) | Not specified for this compound | - | - |
Biodistribution of Nitroxide Probes in Mice
| Organ | Expected Accumulation | Notes |
| Blood | High initial concentration, followed by rapid clearance. | The probe is distributed throughout the circulatory system. |
| Kidneys | High | Nitroxides are typically cleared renally. |
| Liver | Moderate | The liver is a primary site of metabolism. |
| Lungs | Moderate | - |
| Spleen | Moderate | - |
| Heart | Low | - |
| Brain | Low | The blood-brain barrier generally limits the penetration of hydrophilic nitroxides. |
| Tumor | Variable | Accumulation can depend on tumor vascularization and permeability. |
Experimental Protocols
I. Preparation of this compound for In-Vivo Administration
Materials:
-
This compound solid
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in sterile saline to the desired concentration (e.g., 150 mM).
-
Ensure complete dissolution by gentle vortexing or agitation.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 4°C and protect it from light. Use within 24 hours of preparation.
II. In-Vivo EPRI Protocol for Mice
A. Animal Preparation and Anesthesia
-
Animal Model: This protocol is designed for use with mice. All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
Anesthesia: Anesthetize the mouse using a suitable method. Isoflurane (B1672236) inhalation is a common and recommended method as it allows for precise control of anesthetic depth.[6][7] Alternatively, a ketamine/xylazine (B1663881) cocktail can be administered intraperitoneally (IP).[8]
-
Isoflurane: Induce anesthesia with 3-4% isoflurane in oxygen and maintain at 1.5-2% during the imaging procedure.
-
Ketamine/Xylazine: Administer a cocktail of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) via IP injection.[8]
-
-
Catheterization: For intravenous (IV) administration of the probe, place a catheter in the lateral tail vein. This allows for precise and repeated injections without disturbing the animal's position during imaging.
-
Physiological Monitoring: Throughout the experiment, monitor the animal's vital signs, including respiration rate and body temperature. Maintain the animal's body temperature at 37°C using a heating pad or circulating warm water.
B. This compound Administration
-
Dosage: The typical dose for in-vivo EPR imaging with nitroxides can range up to 2 mmol/kg body weight.[9] For a 150 mM solution of this compound, this would correspond to an injection volume of approximately 13.3 µL per gram of body weight.
-
Administration Route: Administer the prepared this compound solution via the tail vein catheter.[10][11]
-
Injection Rate: Inject the solution slowly and steadily over a period of 1-2 minutes.
C. EPR Imaging
-
Spectrometer Setup:
-
Frequency: L-band (around 1.2 GHz) is commonly used for in-vivo small animal imaging due to better tissue penetration compared to higher frequencies.[9]
-
Resonator: Use a resonator appropriately sized for the animal or the specific region of interest.
-
Microwave Power: Use low microwave power to avoid saturation of the EPR signal.
-
Modulation Amplitude: Keep the modulation amplitude smaller than the linewidth of the this compound signal to avoid signal distortion.
-
Magnetic Field Gradient: Apply a magnetic field gradient for spatial encoding. The strength of the gradient will determine the spatial resolution of the image.
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) image if necessary.
-
Begin dynamic image acquisition immediately after the injection of this compound.
-
Acquire a series of images over time to monitor the distribution and clearance of the probe. The total acquisition time for a 3D image can be in the range of a few minutes.[2]
-
D. Data Analysis
-
Image Reconstruction: Reconstruct the acquired projection data to generate 2D or 3D images of the this compound distribution.
-
Pharmacokinetic Analysis:
-
Define regions of interest (ROIs) in the reconstructed images corresponding to different organs or tissues.
-
Generate time-activity curves (TACs) by plotting the average signal intensity within each ROI as a function of time.
-
Fit the TACs to a suitable pharmacokinetic model to extract parameters such as the rate of signal decay (indicative of reduction rate), peak concentration, and half-life.
-
-
Biodistribution Analysis: Analyze the images to determine the relative distribution of this compound in different organs at various time points.
Visualizations
Caption: Experimental workflow for in-vivo imaging with this compound.
Caption: Redox cycling of this compound in a biological system.
References
- 1. Electron paramagnetic resonance for small animal imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of nitroxide NMR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rci.ucmerced.edu [rci.ucmerced.edu]
- 7. mcgill.ca [mcgill.ca]
- 8. Anesthesia in Mice | Animals in Science [queensu.ca]
- 9. mdpi.com [mdpi.com]
- 10. aboutthathealth.com [aboutthathealth.com]
- 11. mmpc.org [mmpc.org]
Application Notes and Protocols for TEMPONE-d16 Incorporation into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for incorporating the deuterated nitroxide spin label, TEMPONE-d16, into polymers. This technique is invaluable for researchers in drug development and materials science, enabling detailed characterization of polymer dynamics, drug release mechanisms, and interactions with biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction
This compound is a deuterated derivative of the stable nitroxide radical TEMPO. The use of a deuterated spin label is advantageous for certain EPR experiments as it narrows the resonance lines, leading to increased spectral resolution and sensitivity. Incorporating this compound into polymers allows for the investigation of local polymer dynamics, microenvironment polarity, and the quantification of drug release from polymeric drug delivery systems.[1][2] The stable nitroxide radical provides a paramagnetic center that can be detected and characterized by EPR spectroscopy.[1]
Methods of Incorporation
There are two primary strategies for incorporating this compound into polymers: copolymerization of a this compound-containing monomer and postsynthetic modification of a pre-existing polymer.
Copolymerization of a this compound Functionalized Monomer
This "grafting-through" approach involves the synthesis of a monomer functionalized with this compound, which is then copolymerized with other monomers to form the desired polymer. This method allows for precise control over the distribution and density of the spin label within the polymer chain.
Protocol: Synthesis of a this compound-functionalized Acrylate Monomer and Subsequent Copolymerization
This protocol describes the synthesis of 4-methacryloyloxy-TEMPONE-d16 and its subsequent free radical copolymerization with a monomer like methyl methacrylate (B99206) (MMA).
Materials:
-
4-hydroxy-TEMPONE-d16
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Synthesis of 4-methacryloyloxy-TEMPONE-d16:
-
Dissolve 4-hydroxy-TEMPONE-d16 (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-methacryloyloxy-TEMPONE-d16.
-
-
Copolymerization:
-
In a reaction vessel, dissolve the desired molar ratio of 4-methacryloyloxy-TEMPONE-d16 and methyl methacrylate in anhydrous toluene.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration) as the radical initiator.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours under an inert atmosphere.
-
Precipitate the resulting polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization:
-
NMR Spectroscopy: To confirm the structure of the functionalized monomer and the composition of the resulting copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
EPR Spectroscopy: To confirm the presence and quantify the concentration of the incorporated this compound.
| Parameter | Typical Value |
| Monomer Conversion | > 90% |
| Label Incorporation Efficiency | 80-95% (relative to feed ratio) |
| Polymer Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Table 1: Typical quantitative data for the copolymerization method.
Postsynthetic Modification
This "grafting-to" approach involves the chemical modification of a pre-synthesized polymer with a reactive this compound derivative. This method is versatile as it can be applied to a wide range of commercially available or custom-synthesized polymers with suitable functional groups. A common strategy is the nitroxide radical coupling (NRC) reaction.[3][4]
Protocol: Postsynthetic Modification of Poly(lactic-co-glycolic acid) (PLGA) with 4-amino-TEMPONE-d16
This protocol details the functionalization of a biodegradable polymer, PLGA, using carbodiimide (B86325) coupling chemistry.
Materials:
-
PLGA with terminal carboxylic acid groups
-
4-amino-TEMPONE-d16
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Activation of PLGA:
-
Dissolve PLGA-COOH in anhydrous DMF.
-
Add EDC (1.5 equivalents relative to COOH groups) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups.
-
-
Coupling with 4-amino-TEMPONE-d16:
-
Add a solution of 4-amino-TEMPONE-d16 (1.2 equivalents) in anhydrous DMF to the activated PLGA solution.
-
Add a catalytic amount of DMAP if using DCC.
-
Stir the reaction at room temperature for 24-48 hours under an inert atmosphere.
-
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the precipitate by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM) and re-precipitate to remove unreacted reagents. Repeat this step 2-3 times.
-
Dry the final product under vacuum.
-
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the carboxylic acid peak and the appearance of amide bond peaks.
-
EPR Spectroscopy: To quantify the degree of labeling. The number of spins can be determined by double integration of the EPR spectrum and comparison with a standard of known concentration.
-
GPC: To assess any changes in the molecular weight distribution of the polymer after modification.
| Parameter | Typical Value |
| Labeling Efficiency | 50-80% (depending on reaction conditions and polymer) |
| Polymer Recovery | > 85% |
| Change in Mn | < 10% |
Table 2: Typical quantitative data for the postsynthetic modification method.
Experimental Workflows and Signaling Pathways
The incorporation of this compound into polymers is a critical step for various applications in drug development, including the study of drug release kinetics and the interaction of drug delivery systems with biological environments.
Caption: Workflow for this compound incorporation and application.
The spin-labeled polymers can be formulated into nanoparticles for drug delivery. EPR spectroscopy can then be used to monitor changes in the mobility of the this compound label, which can be correlated with drug release, polymer swelling, or degradation in response to stimuli like pH or redox potential.
Caption: Monitoring drug release with EPR.
While this compound itself doesn't directly participate in signaling pathways, the labeled polymers can be used to study interactions with cells and biological barriers. For instance, changes in the EPR spectrum can indicate the nanoparticle's localization in different cellular compartments, providing insights into endocytic uptake and intracellular trafficking, which are critical aspects of drug delivery.
Conclusion
The incorporation of this compound into polymers provides a powerful tool for researchers in drug development. The detailed protocols and characterization methods described here offer a starting point for synthesizing and utilizing these spin-labeled polymers to gain a deeper understanding of drug delivery systems at the molecular level. The use of EPR spectroscopy on these materials can provide invaluable data on polymer behavior and drug release kinetics, ultimately aiding in the design of more effective and targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: TEMPONE-d16 Concentration Optimization for Cell Studies
Welcome to the technical support center for the optimization of TEMPONE-d16 concentration in cell studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cellular Electron Paramagnetic Resonance (EPR) studies?
A1: For initial experiments, a starting concentration in the range of 100 µM to 1 mM is recommended. The optimal concentration is cell-type dependent and should be determined empirically for your specific experimental system. It is crucial to perform a concentration-response curve to identify the lowest possible concentration that yields an adequate signal-to-noise ratio in your EPR measurements.
Q2: How long should I incubate the cells with this compound before EPR measurements?
A2: A typical incubation time for loading cells with this compound is between 30 and 60 minutes at 37°C.[1] However, the optimal incubation time can vary depending on the cell line and experimental conditions. A time-course experiment is recommended to determine the point of maximum intracellular probe concentration and stability.
Q3: How can I determine if the chosen this compound concentration is cytotoxic to my cells?
A3: It is essential to assess the cytotoxicity of this compound at the desired concentrations. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1] This should be performed for the intended incubation period of your EPR experiment.
Q4: What are common solvents for preparing a this compound stock solution?
A4: this compound is typically dissolved in a biocompatible solvent such as phosphate-buffered saline (PBS) or cell culture medium to prepare a stock solution. Ensure the final solvent concentration in the cell culture does not exceed a level that could affect cell viability.
Q5: How stable is this compound in cell culture media?
A5: The stability of nitroxide probes like this compound in cell culture media can be influenced by factors such as media composition, temperature, and light exposure. It is advisable to prepare fresh solutions for each experiment. To assess stability, you can incubate this compound in your specific cell culture medium under experimental conditions and measure its concentration over time using EPR.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no EPR signal | Insufficient intracellular this compound concentration. | Increase the loading concentration of this compound. Optimize the incubation time to ensure maximal uptake. Ensure your cell density is adequate for the EPR measurement. |
| Reduction of this compound by cellular components. | Cellular reductants can convert the nitroxide to its EPR-silent hydroxylamine (B1172632) form. Consider using a lower concentration or shorter incubation time. Pre-treat cells with an antioxidant to assess the contribution of cellular redox activity. | |
| Distorted or broad EPR signal | High local concentration of this compound leading to spin-spin interactions. | Decrease the loading concentration of this compound. Ensure the probe is evenly distributed within the cell suspension. |
| Probe is in a viscous environment or interacting with cellular macromolecules. | This can be indicative of the probe's localization. Analyze the lineshape to gain information about the microenvironment. | |
| Inconsistent results between experiments | Variability in cell density. | Standardize the cell counting and seeding procedures to ensure consistent cell numbers for each experiment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution protected from light and at an appropriate temperature as recommended by the supplier. | |
| Observed cytotoxicity | This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.[1] Use the lowest effective concentration that provides a good EPR signal. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using EPR
This protocol outlines the steps to identify the optimal working concentration of this compound for your cell type.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
EPR spectrometer and capillaries
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with PBS. Resuspend the cell pellet in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Probe Loading: Prepare a series of this compound concentrations (e.g., 100 µM, 250 µM, 500 µM, 750 µM, 1 mM) in complete culture medium. Add the different concentrations of this compound to separate aliquots of the cell suspension.[1]
-
Incubation: Incubate the cells with this compound for 30-60 minutes at 37°C in a cell culture incubator.
-
EPR Measurement: Following incubation, transfer an aliquot of each cell suspension into an EPR capillary. Record the EPR spectrum for each concentration.
-
Data Analysis: Analyze the signal intensity and line shape for each concentration. The optimal concentration will be the lowest concentration that provides a strong, well-resolved EPR signal without significant line broadening.
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a range of this compound concentrations in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for a duration that matches your planned EPR experiment (e.g., 1-2 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration range that is non-toxic to your cells.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: TEMPONE-d16 EPR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts in TEMPONE-d16 Electron Paramagnetic Resonance (EPR) spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My EPR signal is very weak or noisy. How can I improve the signal-to-noise ratio?
A1: A weak or noisy signal can arise from several factors. Here is a step-by-step guide to improving your signal-to-noise ratio:
-
Increase Sample Concentration: If experimentally permissible, increasing the concentration of this compound can enhance the signal intensity. However, be mindful of concentration-dependent line broadening.
-
Optimize Spectrometer Settings:
-
Increase the number of scans: Averaging multiple scans will improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.
-
Adjust microwave power: Ensure you are not using a microwave power that causes saturation. Record a series of spectra at increasing power levels to determine the optimal power before the signal intensity starts to decrease.
-
Optimize modulation amplitude: While a larger modulation amplitude can increase signal intensity, excessive amplitude will lead to signal distortion and broadening. A good starting point is to use a modulation amplitude that is a fraction of the peak-to-peak linewidth.
-
-
Check the Cavity Tuning: Ensure the EPR cavity is properly tuned and the Q-factor is optimized.[1] A poorly tuned cavity will result in significant signal loss.
-
Sample Positioning: The sample should be placed in the most sensitive region of the EPR cavity. Inconsistent sample positioning can lead to variable signal intensities.[2][3]
Q2: I am observing spectral line broadening. What are the potential causes and solutions?
A2: Line broadening can obscure hyperfine details and complicate spectral interpretation. Common causes include:
-
High Radical Concentration: At high concentrations, spin-spin interactions can cause significant line broadening. If possible, reduce the concentration of this compound.
-
Presence of Oxygen: Dissolved molecular oxygen is paramagnetic and can lead to line broadening through Heisenberg spin exchange. It is crucial to degas your sample by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Overmodulation: Using a modulation amplitude that is too large will artificially broaden the spectral lines.[4] Acquire spectra at different modulation amplitudes to find the optimal setting that does not introduce broadening.
-
Power Saturation: At high microwave powers, the spin system can become saturated, leading to a broadening and distortion of the signal.[5] As mentioned previously, perform a power saturation study to identify and use a non-saturating microwave power.
-
Solvent Effects: The choice of solvent can influence the rotational motion of the nitroxide, which in turn affects the linewidths. In highly viscous solvents, slower tumbling leads to broader lines.
Q3: My baseline is distorted or drifting. How can I correct this?
A3: Baseline problems are common artifacts in EPR spectroscopy. Here are some troubleshooting steps:
-
Cavity Contamination: A contaminated EPR cavity or sample tube can give rise to broad, interfering background signals. Ensure your quartz sample tubes are thoroughly cleaned before use.
-
Instrumental Drift: Allow the spectrometer's magnet and microwave source to warm up and stabilize before acquiring data to minimize thermal drift.
-
Acoustic Noise: Vibrations in the laboratory can sometimes translate into baseline noise. Ensure the spectrometer is on a stable platform.
-
Data Processing: Most EPR software packages include baseline correction algorithms that can be applied post-acquisition to remove linear drifts or broad background signals.
Q4: Why do the hyperfine splitting patterns in my this compound spectrum look distorted or unequal in height?
A4: Distorted hyperfine patterns can be indicative of several issues:
-
Anisotropic Motion: If the this compound molecule is in an environment where its rotational motion is restricted or anisotropic (e.g., bound to a larger molecule or in a viscous medium), the lineshapes of the different hyperfine lines can vary, leading to unequal heights and widths.
-
Slow Tumbling Regime: In the slow-motion regime, the EPR spectrum of nitroxides becomes highly asymmetric. This is not necessarily an artifact but rather a reflection of the molecular dynamics.
-
Field Modulation Effects: As mentioned, overmodulation can distort the lineshapes.
-
Saturation Effects: Different hyperfine lines can saturate at different rates, leading to a distortion of their relative intensities.
Q5: What is the advantage of using deuterated this compound over non-deuterated TEMPONE?
A5: The primary advantage of using this compound is the significant reduction in electron spin relaxation rates. Deuteration of the spin label and the surrounding solvent or protein can lead to a longer transverse relaxation time (Tm). This results in narrower spectral lines, which provides better resolution of hyperfine couplings. The longer relaxation times are particularly beneficial for advanced pulsed EPR techniques like Double Electron-Electron Resonance (DEER) for measuring distances, as it enhances sensitivity and extends the measurable distance range.
Quantitative Data Summary
For reproducible and accurate quantitative EPR measurements, it is crucial to maintain consistent experimental parameters. Errors in quantitative analysis can be as low as 3-5% with careful practice but can exceed 20% if parameters are not controlled.
| Parameter | Recommended Range/Value | Potential Artifact if Incorrect |
| Sample Concentration | Dependent on the system, but typically in the µM to low mM range. | High concentrations lead to line broadening. |
| Microwave Power (X-band) | Typically 0.1 - 10 mW. A power saturation study is essential. | Saturation leads to signal broadening and distortion. |
| Modulation Amplitude | Should be ≤ 1/3 of the peak-to-peak linewidth. | Overmodulation causes artificial line broadening. |
| Modulation Frequency | Typically 100 kHz for nitroxides. | Lower frequencies may be needed for very narrow lines. |
| Sample Volume (X-band) | Consistent volume for all samples in a series. | Inconsistent volume leads to errors in quantitation. |
| Sample Positioning | Centered in the most sensitive region of the cavity. | Inconsistent positioning causes intensity variations. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Solution
-
Cleaning Glassware: Thoroughly clean all glassware and the quartz EPR tube to remove any paramagnetic impurities. A common procedure involves washing with a suitable solvent, followed by soaking in a cleaning solution (e.g., 1M nitric acid or KOH), and extensive rinsing with deionized water and acetone (B3395972) before drying.
-
Solvent Selection: Choose a solvent with a low dielectric constant for room temperature measurements to maintain a high cavity Q-factor. For frozen solutions, use a solvent or a solvent mixture that forms a glass upon freezing to avoid signal distortion from crystalline structures.
-
Sample Degassing: To remove dissolved oxygen, bubble the sample solution gently with a stream of high-purity nitrogen or argon for 10-15 minutes. Alternatively, perform at least three freeze-pump-thaw cycles.
-
Loading the Sample: Carefully transfer the degassed solution into the clean, dry EPR tube using a long-tipped pipette or syringe to avoid contaminating the upper part of the tube. Ensure a consistent sample height for all samples in a quantitative study.
-
Sealing the Tube: Seal the EPR tube with a cap or parafilm to prevent re-oxygenation.
Protocol 2: Performing a Microwave Power Saturation Study
-
Initial Setup: Prepare your this compound sample as described above and place it in the EPR spectrometer. Tune the spectrometer.
-
Set Initial Parameters: Set the modulation amplitude to an appropriate value (e.g., 0.1 G) and choose a suitable number of scans to obtain a good signal-to-noise ratio.
-
Acquire Spectra at Varying Power: Start at a low microwave power (e.g., 0.1 mW). Record the EPR spectrum.
-
Increase Power and Re-acquire: Incrementally increase the microwave power (it is often convenient to change the attenuation in dB) and acquire a new spectrum at each power level.
-
Analyze the Data: For each spectrum, measure the peak-to-peak amplitude of the central line.
-
Plot the Results: Create a plot of the signal amplitude as a function of the square root of the microwave power.
-
Determine the Linear Range: The signal should initially increase linearly. The point at which the plot deviates from linearity indicates the onset of saturation. For quantitative measurements, select a microwave power that is well within the linear range.
Visualizations
Caption: Workflow for acquiring artifact-free EPR spectra.
Caption: Troubleshooting logic for common EPR spectral artifacts.
References
- 1. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TEMPONE-d16 Synthesis and Purification
Welcome to the technical support center for TEMPONE-d16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The two most critical aspects are the complete deuteration of the starting material and the controlled oxidation of the piperidine (B6355638) precursor. Incomplete deuteration can lead to a mixture of isotopologues, while improper control of the oxidation step can result in the formation of byproducts such as the corresponding hydroxylamine (B1172632) or over-oxidized species.[1][2][3]
Q2: How can I assess the isotopic purity of my synthesized this compound?
A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic purity.[3] HR-MS can determine the isotopic enrichment by analyzing the relative abundance of H/D isotopologues.[3] ¹H NMR can be used to detect the absence of signals from the protonated positions, while ²H NMR can confirm the presence and location of deuterium (B1214612) atoms.
Q3: Can the presence of deuterium affect the chromatographic behavior of this compound during purification?
A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. This kinetic isotope effect can sometimes be utilized for the chromatographic separation of deuterated and non-deuterated compounds.
Q4: What is isotopic scrambling, and how can it impact the synthesis of this compound?
A4: Isotopic scrambling refers to the redistribution of isotopes to unintended positions within a molecule or between molecules. This can be a significant challenge during synthesis, leading to a mixture of isotopologues and a reduction in the desired isotopic purity. Careful selection of reagents and reaction conditions is necessary to minimize scrambling.
Troubleshooting Guides
Synthesis Challenges
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of the starting material. | Optimize reaction time, temperature, and the stoichiometry of the oxidizing agent. Consider using a different oxidizing system. |
| Degradation of the nitroxide radical. | Avoid harsh acidic or reducing conditions during the reaction and work-up. | |
| Incomplete Deuteration | Insufficient deuterating agent or reaction time. | Use a larger excess of the deuterating agent and prolong the reaction time. Monitor the reaction progress using NMR or MS. |
| Isotopic exchange with protic solvents. | Use deuterated solvents and ensure all glassware is thoroughly dried to minimize the presence of water. | |
| Presence of Side Products | Over-oxidation to the oxoammonium salt. | Carefully control the addition of the oxidizing agent and maintain the optimal reaction temperature. |
| Reduction to the hydroxylamine. | Ensure an oxidizing environment is maintained throughout the reaction. Avoid contaminants that could act as reducing agents. |
Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Impurities during Chromatography | Impurities have similar polarity to the product. | Optimize the chromatography conditions (e.g., solvent system, gradient, stationary phase). Consider using a different chromatographic technique (e.g., preparative HPLC). |
| Product Degradation during Purification | The nitroxide radical is sensitive to the purification conditions. | Avoid prolonged exposure to acidic or basic conditions. Use neutral solvents and minimize the purification time. |
| Difficulty in Removing Unreacted Starting Material | The starting material and product have very similar properties. | Recrystallization can be an effective method if a suitable solvent system is found. Alternatively, derivatization of the unreacted starting material to alter its polarity before chromatography can be attempted. |
| Spin Label Contamination in Labeled Biomolecules | Inefficient removal of excess this compound after labeling. | Use size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis to remove unreacted spin label. Multiple purification steps may be necessary. |
Experimental Protocols
General Synthesis of TEMPONE from 2,2,6,6-Tetramethyl-4-piperidone
This protocol describes the general oxidation of the non-deuterated precursor. For this compound, the synthesis would start with the fully deuterated analog, 2,2,6,6-tetramethyl-4-piperidone-d16.
-
Dissolution: Dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent, such as water or a buffered aqueous solution.
-
Catalyst Addition: Add a catalytic amount of a transition metal salt (e.g., a tungsten-based catalyst).
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide, to the solution while maintaining a controlled temperature (e.g., with an ice bath). The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining oxidant. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Improving the Stability of TEMPONE-d16 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with TEMPONE-d16 labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated nitroxide spin label commonly used in site-directed spin labeling (SDSL) studies coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. The stability of the nitroxide radical is crucial for obtaining high-quality EPR data, which provides insights into protein structure, dynamics, and interactions.[1][2] Instability of the label can lead to signal loss, hindering the accurate interpretation of experimental results.
Q2: What are the primary factors that affect the stability of this compound labeled proteins?
The stability of the this compound label is primarily influenced by the chemical environment. Key factors include:
-
Reducing Agents: Biological and chemical reducing agents can reduce the nitroxide radical to its EPR-silent hydroxylamine (B1172632) form.[3][4] Common culprits in biological samples include ascorbate (B8700270) (Vitamin C) and glutathione.[5][6][7]
-
pH: Extreme pH values can lead to the degradation of the nitroxide label.[3] Generally, a pH range of 6.5-8.0 is considered optimal for the stability of maleimide-based spin labels.[8]
-
Temperature: While many nitroxides are thermally stable up to high temperatures, prolonged exposure to elevated temperatures can accelerate degradation reactions.[3] For protein stability, it is generally recommended to store labeled proteins at low temperatures, such as 4°C for short-term and -80°C for long-term storage.[9]
-
Light Exposure: Photodegradation can occur, so it is advisable to protect labeled samples from light, especially during storage.[8]
Q3: How can I assess the stability of my this compound labeled protein?
The stability of the labeled protein can be monitored by acquiring EPR spectra over time. A decrease in the EPR signal intensity indicates the loss of the paramagnetic nitroxide. This can be quantified by measuring the double integral of the EPR spectrum, which is proportional to the number of spins in the sample.
Troubleshooting Guides
Issue 1: Rapid loss of EPR signal after labeling.
| Potential Cause | Troubleshooting Step |
| Presence of reducing agents in the buffer (e.g., DTT, TCEP). | After the initial reduction of cysteine residues, ensure complete removal of the reducing agent before adding the this compound label. Size-exclusion chromatography or dialysis are effective methods for this.[10] |
| Inherent reducing properties of the protein sample. | Minimize the time between labeling and data acquisition. If possible, perform experiments at lower temperatures to slow down the reduction rate. |
| Contamination with reducing species. | Use high-purity reagents and de-gassed buffers to minimize oxidative and reductive damage. |
Issue 2: Gradual signal decay during storage.
| Potential Cause | Troubleshooting Step |
| Improper storage temperature. | For short-term storage (up to 3 days), keep the labeled protein on ice (0-4°C).[11] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[9] Avoid repeated freeze-thaw cycles. |
| Inappropriate buffer conditions. | Ensure the storage buffer has a pH between 6.5 and 8.0. Consider adding a cryoprotectant like glycerol (B35011) (10-20%) to prevent damage during freezing. |
| Exposure to light. | Store labeled protein samples in light-protected tubes or wrap them in aluminum foil.[8] |
Issue 3: Low labeling efficiency.
| Potential Cause | Troubleshooting Step |
| Inefficient reduction of cysteine residues. | Ensure a sufficient excess of reducing agent (e.g., 10-fold molar excess of DTT) is used to fully reduce all disulfide bonds prior to labeling.[11] |
| Hydrolysis of the maleimide (B117702) group on this compound. | Perform the labeling reaction at a pH between 6.5 and 7.5 to minimize hydrolysis of the maleimide moiety. |
| Steric hindrance around the labeling site. | If the cysteine residue is in a sterically crowded environment, consider increasing the incubation time or the molar excess of the spin label. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following table summarizes the stability of similar nitroxide spin labels under various conditions, which can serve as a general guideline.
| Condition | Effect on Nitroxide Stability | Notes |
| pH | Stable in the range of 6.5 - 8.0.[8] Unstable at very low or very high pH.[3] | Optimal pH for maleimide labeling is 6.5-7.5. |
| Temperature | Generally stable up to ~140°C for short periods.[3] | Protein stability is the limiting factor. Store labeled proteins at ≤ 4°C. |
| Ascorbate (Vitamin C) | Rapid reduction of the nitroxide.[5] The half-life of piperidine (B6355638) nitroxides in the presence of ascorbate can be on the order of minutes to an hour. | A primary cause of signal loss in biological samples. |
| Glutathione | Can contribute to the reduction of nitroxides, though often at a slower rate than ascorbate.[7] | Another common reducing agent in cellular environments. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation: Purify the single-cysteine mutant of the protein of interest. Ensure the protein is in a buffer free of primary amines (e.g., Tris) if using an amine-reactive label, and at a suitable pH (typically 7.2-7.5).
-
Reduction of Cysteine: Add a 10-fold molar excess of a reducing agent (e.g., DTT). Incubate at room temperature for 30-60 minutes.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column (e.g., PD-10) or through dialysis against a de-gassed buffer (e.g., phosphate (B84403) buffer at pH 7.2).
-
Labeling Reaction: Immediately add a 10-fold molar excess of this compound (from a fresh stock solution in a compatible solvent like DMSO or DMF) to the protein solution.
-
Incubation: Gently mix and incubate the reaction mixture. The incubation time can vary from 1 hour to overnight, depending on the reactivity of the cysteine. To minimize degradation, this can be performed at 4°C.
-
Removal of Unreacted Label: Remove the excess, unreacted spin label by size-exclusion chromatography or dialysis.
-
Verification of Labeling: Confirm successful labeling using EPR spectroscopy and, if possible, mass spectrometry.
Protocol 2: Assessing the Stability of a this compound Labeled Protein
-
Sample Preparation: Prepare aliquots of the purified, labeled protein in the desired buffer conditions.
-
Initial EPR Spectrum: Record an initial EPR spectrum at time zero.
-
Incubation: Incubate the aliquots under the conditions to be tested (e.g., different temperatures, pH values, or in the presence of reducing agents).
-
Time-course EPR Measurements: At regular time intervals, remove an aliquot and record its EPR spectrum.
-
Data Analysis: Calculate the double integral of each spectrum to determine the relative concentration of the nitroxide radical over time. Plotting this concentration against time will reveal the stability of the label under the tested conditions.
Visualizations
Caption: Potential degradation and conversion pathways for this compound.
Caption: Troubleshooting workflow for EPR signal loss.
References
- 1. EPR in Life Science | Bruker [bruker.com]
- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxide reduction with ascorbic acid in spin labeled human plasma LDL and VLDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TEMPONE-d16 Data Analysis and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the data analysis and interpretation of TEMPONE-d16 electron paramagnetic resonance (EPR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in EPR studies?
This compound is a deuterated nitroxide spin label. The replacement of hydrogen atoms with deuterium (B1214612) minimizes hyperfine interactions from surrounding protons, which simplifies the EPR spectrum and narrows the spectral lines. This leads to improved spectral resolution and is particularly advantageous in studies of molecular dynamics and in environments with high local proton concentrations.
Q2: What are the key parameters obtained from a this compound EPR spectrum?
The primary parameters include the g-value, hyperfine coupling constant (A), and the spectral line shape.
-
g-value: Provides information about the electronic environment of the unpaired electron. Deviations from the free-electron g-value (approximately 2.0023) can indicate interactions with the local environment.
-
Hyperfine Coupling Constant (A): Reflects the interaction between the unpaired electron and the nitrogen nucleus. Changes in the A value can indicate changes in the polarity of the spin label's environment.
-
Line Shape and Width: These are sensitive to the rotational motion of the spin label. Narrow lines suggest fast, unrestricted motion, while broad lines indicate slower, more restricted motion. Analysis of the line shape provides insights into the mobility of the spin-labeled molecule.[1]
Q3: How does deuteration of TEMPONE affect the EPR spectrum?
Deuteration of the TEMPONE molecule significantly reduces the unresolved hyperfine broadening from the methyl protons. This results in narrower EPR lines, which enhances spectral resolution and sensitivity. The simplified spectrum allows for a more accurate determination of the g-value and hyperfine splitting and provides a clearer view of the effects of molecular motion on the line shape. The use of deuterated solvents in conjunction with deuterated spin labels can further enhance spectral resolution by minimizing dipolar interactions with solvent protons.[2][3][4]
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio
Symptoms: The EPR spectrum is noisy, making it difficult to accurately determine spectral parameters.
Possible Causes and Solutions:
| Cause | Solution |
| Low Spin Label Concentration | Increase the concentration of the spin-labeled molecule. For proteins, aim for a labeling efficiency of >70% and a final concentration of at least 50-100 µM. |
| Sample Degradation | Nitroxide spin labels can be reduced in a cellular environment. For in-cell experiments, consider using reduction-resistant spin labels or perform experiments at low temperatures to slow down metabolic processes. |
| Improper Spectrometer Settings | Optimize spectrometer settings, including microwave power, modulation amplitude, and the number of scans. Avoid power saturation by checking the signal intensity's linear response to the square root of the microwave power. |
| Incorrect Sample Positioning | Ensure the sample is correctly positioned in the EPR cavity for maximum signal intensity. |
Problem 2: Spectral Line Broadening
Symptoms: The EPR lines are broader than expected, obscuring hyperfine details and making mobility analysis difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Spin-Spin Interactions | High local concentrations of the spin label can lead to dipolar broadening. If possible, reduce the concentration of the spin-labeled species or increase the distance between them. |
| Unresolved Hyperfine Coupling | Interactions with nearby magnetic nuclei (e.g., protons) can broaden the lines. Using a deuterated solvent can help minimize this effect. |
| Slow Rotational Motion | The intrinsic dynamics of the system may lead to broad lines. In this case, advanced spectral simulation techniques may be necessary to extract motional parameters. |
| Sample Heterogeneity | The sample may contain the spin-labeled molecule in multiple environments with different mobilities, leading to a superposition of spectra and apparent broadening. |
Problem 3: Artifacts in the EPR Spectrum
Symptoms: The spectrum displays unexpected features, such as baseline distortions or asymmetric line shapes, that are not related to the spin label's properties.
Possible Causes and Solutions:
| Cause | Solution |
| Baseline Drift | This can be caused by instrument instability. Allow the spectrometer to warm up sufficiently. Use baseline correction algorithms during data processing. |
| Microwave Power Saturation | At high microwave powers, the spin system can become saturated, leading to a distortion of the line shape and a reduction in signal intensity. Perform a power saturation study to determine the optimal non-saturating power level. |
| Presence of Unbound Spin Label | If the purification after labeling is incomplete, the spectrum will be a superposition of the bound and free spin label signals. Ensure thorough removal of unreacted spin label, for example, by dialysis or size-exclusion chromatography. |
Experimental Protocols
Detailed Protocol for this compound Labeling of a Cysteine-Containing Protein
This protocol provides a general guideline for labeling a protein with a maleimide (B117702) derivative of this compound.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound maleimide spin label
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Degassed buffer
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Ensure the protein is pure and the concentration is accurately determined. If the cysteine residue is oxidized or part of a disulfide bond, it needs to be reduced. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature or with TCEP.
-
Removal of Reducing Agent: Remove the reducing agent by dialysis against a degassed buffer or by using a desalting column. This step is crucial as the reducing agent can react with the maleimide spin label.
-
Spin Labeling Reaction: Immediately after removing the reducing agent, add a 5- to 10-fold molar excess of the this compound maleimide spin label to the protein solution. The spin label should be dissolved in a minimal amount of an organic solvent like DMSO or DMF before adding to the protein solution to avoid precipitation.
-
Incubation: Gently mix the reaction mixture and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule containing a thiol group, such as β-mercaptoethanol or cysteine, can be added to react with the excess spin label.
-
Purification: Remove the unreacted spin label by extensive dialysis against the desired buffer or by size-exclusion chromatography. The removal of free spin label is critical for accurate EPR analysis.
-
Concentration and Storage: Concentrate the labeled protein to the desired concentration for EPR measurements. Store the labeled protein at -80°C to prevent degradation.
Signaling Pathways and Workflows
Workflow for this compound Data Analysis in Drug Screening
The following diagram illustrates a typical workflow for utilizing this compound EPR in a drug screening campaign targeting membrane proteins.
This workflow outlines the key stages from preparing the spin-labeled membrane protein to identifying promising drug candidates based on the observed conformational changes upon drug binding.
Logical Relationship of Spectral Features to Protein Dynamics
The following diagram illustrates how changes in the EPR spectrum of this compound can be interpreted in terms of protein dynamics.
This diagram provides a quick reference for correlating observable changes in the EPR spectrum with the underlying molecular dynamics and environmental properties of the spin-labeled protein.
References
- 1. EPR Data Interpretation: Key Concepts and Approaches - Novilet [novilet.eu]
- 2. A systematic study on the effect of protonation and deuteration on electron spin Tm/T2 in a cellular context - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. EPR Distance Measurements in Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TEMPONE-d16 EPR Data: A Comparative Guide to Complementary Biophysical Techniques
Principles of the Techniques
TEMPONE-d16 EPR Spectroscopy leverages the paramagnetic properties of the deuterated nitroxide spin label, this compound. When introduced into a lipid membrane, the EPR spectrum of this compound is sensitive to its rotational motion. In a fluid, disordered membrane, the spin label tumbles rapidly, resulting in a sharp, well-resolved three-line spectrum. Conversely, in a more viscous, ordered membrane, the motion is restricted, leading to spectral broadening. The degree of this broadening can be quantified to provide a measure of membrane fluidity. The use of the deuterated form, this compound, offers the advantage of narrower spectral lines compared to its non-deuterated counterpart, providing enhanced sensitivity to subtle changes in the microenvironment.
Fluorescence Spectroscopy with Laurdan (B1674558) employs the environmentally sensitive fluorescent probe, Laurdan. This molecule exhibits a shift in its emission spectrum based on the polarity of its surroundings. In a fluid, disordered lipid bilayer, water molecules can penetrate the headgroup region, creating a more polar environment and causing Laurdan's emission to shift to longer wavelengths (red shift). In a gel-like, ordered membrane, the lipid packing is tighter, excluding water and creating a non-polar environment, which results in an emission shift to shorter wavelengths (blue shift). This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[1][2]
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with phase transitions in a material as a function of temperature. When applied to lipid vesicles, DSC can detect the gel-to-liquid crystalline phase transition, a key indicator of membrane fluidity.[3][4][5] The temperature at which this transition occurs (Tm) and the enthalpy of the transition (ΔH) provide quantitative information about the stability and cooperativity of the lipid bilayer.
Quantitative Data Comparison
To illustrate the complementary nature of these techniques, the following tables summarize representative quantitative data obtained from studies on dipalmitoylphosphatidylcholine (DPPC) liposomes, a common model membrane system.
Table 1: Comparison of Membrane Fluidity/Order Parameters
| Technique | Parameter | Value in Gel Phase (e.g., 25°C) | Value in Liquid Crystalline Phase (e.g., 50°C) | Reference |
| This compound EPR | Rotational Correlation Time (τc) | Slower (e.g., >1 ns) | Faster (e.g., <1 ns) | |
| Fluorescence (Laurdan) | Generalized Polarization (GP) | High (e.g., ~0.6) | Low (e.g., ~ -0.2) | |
| DSC | Phase State | Solid (Gel) | Fluid (Liquid Crystalline) |
Note: The EPR rotational correlation times are illustrative values to demonstrate the principle. Actual values are dependent on the specific lipid composition and experimental conditions.
Table 2: Comparison of Phase Transition Parameters for DPPC Liposomes
| Technique | Parameter | Measured Value | Reference |
| This compound EPR | Transition Midpoint (from spectral change) | ~41°C | N/A (Illustrative) |
| Fluorescence (Laurdan) | Transition Midpoint (from GP change) | ~41°C | |
| DSC | Main Transition Temperature (Tm) | ~41.5°C | |
| DSC | Enthalpy of Transition (ΔH) | ~35-40 kJ/mol |
Note: The EPR transition midpoint is inferred from the temperature-dependent changes in the EPR spectrum. The exact value can vary based on the method of analysis.
Experimental Protocols
Membrane Fluidity Measurement using this compound EPR
a. Liposome (B1194612) Preparation:
-
Prepare a lipid film of DPPC by dissolving the lipid in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and subsequent vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 10-20 mg/mL by vortexing above the lipid phase transition temperature (~50°C).
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles to improve homogeneity.
b. Spin Labeling:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Add a small aliquot of the this compound stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Incubate the mixture for at least 30 minutes at a temperature above the lipid phase transition to ensure partitioning of the spin probe into the lipid bilayer.
c. EPR Spectroscopy:
-
Transfer the spin-labeled liposome suspension into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer's resonant cavity.
-
Acquire X-band EPR spectra at various temperatures, controlled by a temperature controller. Typical instrument settings are: microwave frequency ~9.5 GHz, microwave power ~10 mW, modulation amplitude ~1 G, and a scan width of 100 G.
-
Analyze the spectral lineshape to determine parameters related to rotational motion, such as the rotational correlation time (τc).
Membrane Order Measurement using Laurdan Fluorescence Spectroscopy
a. Liposome Preparation and Labeling:
-
Prepare DPPC liposomes as described in the EPR protocol.
-
Prepare a stock solution of Laurdan in ethanol or DMSO.
-
Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500 to 1:1000.
-
Incubate the mixture in the dark for at least 30 minutes.
b. Fluorescence Spectroscopy:
-
Place the Laurdan-labeled liposome suspension in a temperature-controlled cuvette within a fluorometer.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm at various temperatures.
-
Calculate the Generalized Polarization (GP) at each temperature using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at the emission wavelengths of 440 nm and 490 nm, respectively.
Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
a. Sample Preparation:
-
Prepare a concentrated suspension of DPPC liposomes (e.g., 5-10 mg/mL) in the desired buffer.
-
Accurately weigh a specific amount of the liposome suspension into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same amount of buffer.
b. DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected phase transition (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 1-2°C/min) to a temperature above the phase transition (e.g., 60°C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Visualizing Experimental Workflows
The following diagrams illustrate a typical workflow for investigating drug-membrane interactions using these complementary techniques.
Caption: Workflow for studying drug-membrane interactions.
This workflow demonstrates how this compound EPR, Laurdan fluorescence, and DSC can be used in parallel to obtain a multi-faceted view of how a drug candidate perturbs the physical properties of a model membrane.
Conclusion
Validating experimental data is a cornerstone of rigorous scientific inquiry. While this compound EPR provides valuable insights into membrane fluidity, its findings are significantly strengthened when corroborated by complementary techniques such as Laurdan fluorescence spectroscopy and Differential Scanning Calorimetry. Each method probes a different aspect of the lipid bilayer's physical state, and their combined application allows for a more robust and nuanced understanding of membrane dynamics and drug-membrane interactions. By integrating the data from these powerful biophysical tools, researchers in drug development and fundamental science can build a more complete and validated model of their system of interest.
References
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of TEMPONE-d16: A Comparative Guide for Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TEMPONE-d16 and related nitroxide spin traps in various experimental model systems. While direct cross-validation studies of this compound are not extensively published, this document synthesizes available data on its non-deuterated counterpart, TEMPONE (4-oxo-TEMPO), and other nitroxides to offer insights into its potential performance and applications. The information is intended to assist researchers in selecting appropriate tools for the detection and quantification of reactive oxygen species (ROS).
Comparative Performance of Nitroxide Spin Traps
Nitroxide radicals, including TEMPONE, are invaluable tools in biomedical research for their ability to act as spin traps and redox-sensitive probes. Their effectiveness can vary significantly depending on the specific nitroxide, the biological system under investigation, and the experimental conditions. Below is a summary of comparative data for TEMPONE and other commonly used nitroxides.
| Nitroxide Probe | Model System(s) | Key Findings | Reference(s) |
| TEMPONE (4-oxo-TEMPO) | Mouse Lymphoma Cells (L5178Y), Human HaCaT Keratinocytes | Exhibited the highest mutagenic potency among four tested nitroxides in the absence of S9 metabolic activation in L5178Y cells. Showed higher cytotoxicity in HaCaT cells compared to 4-hydroxy-TEMPO (TEMPOL), with an IC50 of 2.66 mM. | [1] |
| TEMPOL (4-hydroxy-TEMPO) | Mouse Lymphoma Cells (L5178Y), Human HaCaT Keratinocytes, Various cell and animal models | Demonstrated lower mutagenicity and cytotoxicity compared to TEMPONE in the cited studies. It is a widely studied, cell-permeable nitroxide that catalytically dismutates superoxide (B77818) and limits the formation of hydroxyl radicals. | [1][2] |
| 4-methoxy-TEMPO | Mouse Lymphoma Cells (L5178Y) | Showed intermediate mutagenic potency between TEMPONE and TEMPOL in L5178Y cells without S9 activation. | [1] |
| Mito-TEMPO | Cellular studies | Specifically targets mitochondria, allowing for the measurement of mitochondrial ROS. Useful for dissecting the role of mitochondrial oxidative stress in cellular processes. | [3] |
| Tempone-H | Chemical and biological systems | Can be used to quantify peroxynitrite and superoxide radical formation with a reported 10-fold higher sensitivity than the spin traps DMPO or TMIO. |
Experimental Protocols
General Protocol for Measuring Intracellular Superoxide Production using EPR Spectroscopy
This protocol provides a general framework for using cell-permeable nitroxide probes like TEMPONE to measure intracellular superoxide production.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitroxide probe (e.g., TEMPONE) stock solution
-
Electron Paramagnetic Resonance (EPR) spectrometer and capillaries
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using trypsin-EDTA and a cell scraper. Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Probe Incubation: Incubate the cells with the nitroxide probe at a suitable concentration and for an appropriate duration. These parameters need to be optimized for each cell type and experimental condition.
-
EPR Measurement: Transfer the cell suspension to an EPR capillary tube. Record the EPR spectrum at regular time intervals to monitor the decay of the nitroxide signal. The rate of signal decay is proportional to the rate of superoxide production.
-
Data Analysis: Quantify the intensity of the EPR signal at each time point. Plot the signal intensity as a function of time to determine the rate of nitroxide reduction.
Note: It is crucial to perform control experiments to ensure that the observed signal decay is due to superoxide and not other reducing agents. This can be achieved by using superoxide dismutase (SOD) to scavenge superoxide.
Visualizing Key Processes
Workflow for Spin Trapping of Reactive Oxygen Species
Caption: Experimental workflow for detecting ROS using this compound and EPR.
Redox Cycling of Nitroxides in a Biological System
Caption: The redox cycling of nitroxides between their different oxidation states.
This guide serves as a starting point for researchers interested in utilizing this compound. The provided data and protocols should be adapted and optimized for specific experimental needs. Further investigation into the stability and reactivity of this compound in various model systems will be beneficial for its effective application in oxidative stress research.
References
Assessing the Specificity of Spin Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing site-directed spin labeling (SDSL) in their work, ensuring the specificity of the labeling process is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive comparison of spin labeling reagents, with a focus on assessing labeling specificity, and features detailed experimental protocols and data presentation to aid in the selection of the most appropriate spin label for your research needs.
Introduction to Site-Directed Spin Labeling (SDSL)
Site-directed spin labeling, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for investigating protein structure, dynamics, and conformational changes. The most common approach involves introducing a cysteine residue at a specific site in the protein of interest and then covalently attaching a nitroxide spin label that is reactive towards the thiol group of the cysteine. The specificity of this reaction is crucial; the spin label should ideally react only with the intended cysteine residue, with minimal off-target labeling or non-specific binding.
Comparison of Thiol-Reactive Spin Labels
The choice of spin label can significantly impact the outcome of an EPR experiment. The most widely used thiol-reactive spin label is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL). While TEMPONE (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-known nitroxide radical, it is typically used as a soluble spin probe to study the properties of the bulk solvent or membrane environment. For site-directed labeling, a thiol-reactive derivative of TEMPONE would be required. This guide will use the well-characterized MTSL as the primary example for comparison and will discuss the hypothetical considerations for a thiol-reactive TEMPONE derivative.
Key Characteristics of Thiol-Reactive Spin Labels
| Feature | (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL) | Thiol-Reactive TEMPONE Derivative (Hypothetical) |
| Reactive Group | Methanethiosulfonate | Methanethiosulfonate, Maleimide, or Iodoacetamide |
| Core Structure | Pyrroline (B1223166) ring | Piperidine (B6355638) ring |
| Linker Flexibility | Relatively restricted due to the double bond in the pyrroline ring and the disulfide bond. | Potentially more flexible, depending on the linker chemistry. A piperidine ring is more conformationally flexible than a pyrroline ring. |
| Steric Hindrance | Moderate | Potentially greater due to the six-membered ring and methyl group conformations. |
| Commercial Availability | Readily available | Not commercially available as a standard thiol-reactive reagent. Requires custom synthesis. |
| Established Protocols | Numerous well-established protocols for labeling and purification. | Protocols would need to be developed and optimized. |
Experimental Protocols for Assessing Labeling Specificity
To ensure the reliability of SDSL-EPR data, it is essential to rigorously assess the specificity of the labeling reaction. The following are key experimental protocols that can be adapted for any thiol-reactive spin label.
Protocol 1: Determination of Labeling Efficiency
Objective: To quantify the percentage of protein molecules that are covalently labeled with the spin probe.
Methodology:
-
Protein Preparation:
-
Express and purify the cysteine-mutant protein of interest. Ensure the protein is free of any native accessible cysteine residues, or that they are protected if not the intended labeling site.
-
Quantify the protein concentration accurately using a method such as a BCA assay or UV absorbance at 280 nm.
-
-
Spin Labeling Reaction:
-
Reduce any disulfide bonds in the protein sample by incubation with a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column (e.g., PD-10) equilibrated with a labeling buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
Immediately add a 10- to 20-fold molar excess of the thiol-reactive spin label (dissolved in a minimal amount of an organic solvent like DMSO or acetonitrile) to the protein solution.
-
Incubate the reaction mixture at 4°C overnight with gentle agitation.
-
-
Removal of Excess Spin Label:
-
Remove the unreacted, free spin label by size-exclusion chromatography or dialysis.
-
-
Quantification by Continuous Wave (CW) EPR Spectroscopy:
-
Record the CW-EPR spectrum of the labeled protein sample at room temperature.
-
Double integrate the EPR spectrum to obtain the total spin concentration.
-
Compare the spin concentration to the known protein concentration to calculate the labeling efficiency.
-
Formula: Labeling Efficiency (%) = ([Spin Label] / [Protein]) * 100
-
Protocol 2: Assessment of Non-Specific Binding
Objective: To determine the extent of non-covalent association of the spin label with the protein and to identify any off-target covalent labeling.
Methodology:
-
Control Labeling of a Cysteine-Free Mutant:
-
Express and purify a cysteine-free mutant of the protein of interest.
-
Perform the spin labeling reaction (Protocol 1) on this mutant.
-
After removal of excess free label, acquire a CW-EPR spectrum. A complete lack of an EPR signal indicates high specificity of the label for cysteine residues. Any detectable signal suggests non-specific binding or reaction with other residues.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the spin-labeled protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The mass spectrum of the labeled protein should show a mass shift corresponding to the addition of a single spin label molecule.
-
The absence of unlabeled protein and the presence of a single major peak for the singly labeled protein confirm high labeling efficiency and specificity.
-
To identify the precise site of labeling, perform peptide mapping by digesting the labeled protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This will confirm that the spin label is attached to the intended cysteine residue.
-
Visualization of Experimental Workflows
Experimental Workflow for Assessing Labeling Specificity
Caption: Workflow for assessing spin label specificity.
Signaling Pathway Example: Investigating Protein-Protein Interaction
Caption: Using SDSL-EPR to probe protein-protein interactions.
Conclusion
The specificity of spin labeling is a critical parameter that underpins the reliability of structural and dynamic information obtained from SDSL-EPR studies. While well-established spin labels like MTSL offer a wealth of supporting data and protocols, the fundamental principles of assessing labeling specificity are universally applicable. By employing rigorous experimental controls, including the use of cysteine-free mutants and mass spectrometry, researchers can confidently determine the efficiency and site-specificity of any thiol-reactive spin label, including novel or custom-synthesized probes. This diligent approach ensures the generation of high-quality data, paving the way for insightful discoveries in protein science and drug development.
References
TEMPONE-d16 as a Probe for Reactive Oxygen Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of TEMPONE-d16 as a probe for the detection and quantification of reactive oxygen species (ROS), comparing its performance with alternative methods. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in making informed decisions for their specific applications.
Introduction to ROS Detection and the Role of this compound
Reactive oxygen species are key signaling molecules involved in a multitude of physiological and pathological processes. Accurate and sensitive detection of these transient species is crucial for understanding their roles in health and disease. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of paramagnetic species, including free radicals like ROS.[1] However, the short half-life of most ROS necessitates the use of spin traps or probes to form more stable radical adducts that can be measured by EPR.
This compound, a deuterated derivative of the nitroxide probe TEMPONE, offers significant advantages for ROS detection by EPR. Its precursor, the cyclic hydroxylamine (B1172632) TEMPONE-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine), reacts with various ROS, including superoxide (B77818) (O₂•⁻) and peroxynitrite (ONOO⁻), to form the stable nitroxide radical TEMPONE. The deuteration of TEMPONE enhances its properties for EPR spectroscopy by narrowing the spectral lines, which leads to increased sensitivity and resolution.
Comparison of this compound with Other ROS Probes
The selection of an appropriate ROS probe depends on the specific ROS of interest, the biological system under investigation, and the detection methodology. Here, we compare this compound (and its non-deuterated counterpart, TEMPONE-H) with commonly used fluorescent probes.
Table 1: Quantitative Comparison of ROS Probes
| Probe | Detection Method | Target ROS | Rate Constant with Superoxide (M⁻¹s⁻¹) | Advantages | Disadvantages |
| TEMPONE-H | EPR Spectroscopy | Superoxide, Peroxynitrite, Peroxyl Radicals | 1.2 x 10⁴[2] | High sensitivity; direct detection of radicals; quantification is possible. | Reacts with multiple ROS, requiring scavengers for specificity; requires specialized EPR equipment. |
| DMPO | EPR Spectroscopy | Superoxide, Hydroxyl Radical | ~50 | Forms distinct adducts for different radicals. | Lower sensitivity compared to TEMPONE-H; adducts can be unstable. |
| DCFH-DA | Fluorescence Microscopy/Spectroscopy | General Oxidative Stress (H₂O₂, ROO•, ONOO⁻) | Not directly reactive with O₂•⁻ | Widely used; simple protocol. | Non-specific; prone to auto-oxidation and photo-instability; not suitable for quantification. |
| Dihydroethidium (DHE) | Fluorescence Microscopy/Spectroscopy, HPLC | Superoxide | ~10³ - 10⁵ | Relatively specific for superoxide when analyzed by HPLC. | Fluorescence detection can be non-specific; requires HPLC for accurate quantification. |
| MitoSOX Red | Fluorescence Microscopy/Spectroscopy | Mitochondrial Superoxide | Not specified | Targets mitochondria. | Subject to the same limitations as DHE regarding specificity of fluorescence detection. |
Experimental Protocols
Protocol 1: Detection of Cellular Superoxide using TEMPONE-H and EPR Spectroscopy
This protocol is adapted from established methods for detecting cellular superoxide using cyclic hydroxylamines.[3]
Materials:
-
Cells of interest (e.g., endothelial cells, macrophages)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
TEMPONE-H (or this compound-H) stock solution (10 mM in PBS)
-
Superoxide dismutase (SOD) from bovine erythrocytes (3000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA) or other desired cellular stimulant
-
EPR spectrometer with a temperature controller
-
Capillary tubes for EPR measurements
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate culture plates. On the day of the experiment, wash the cells twice with warm PBS.
-
Probe Loading: Incubate the cells with 0.1-0.5 mM TEMPONE-H in PBS for 30 minutes at 37°C.
-
Stimulation: After incubation, add the desired stimulant (e.g., 1 µM PMA) to induce ROS production. For control experiments, add the vehicle control. To confirm the detection of superoxide, pre-incubate a separate set of cells with SOD (300 U/mL) for 30 minutes before adding the stimulant.
-
Sample Collection: At the desired time points, collect the cell suspension or cell lysate. For adherent cells, they can be scraped into the buffer.
-
EPR Measurement:
-
Transfer the cell suspension or lysate into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer cavity.
-
Record the EPR spectrum at 37°C. Typical EPR settings for nitroxide radical detection are: microwave frequency, ~9.5 GHz (X-band); microwave power, 20 mW; modulation amplitude, 1 G; sweep width, 100 G.
-
-
Data Analysis: Quantify the EPR signal intensity by measuring the peak-to-peak height of the midfield line of the TEMPONE spectrum or by double integration of the spectrum. The rate of TEMPONE formation corresponds to the rate of ROS production. Compare the signal intensity between control, stimulated, and SOD-treated samples to specifically determine the rate of superoxide production.
Protocol 2: General Protocol for ROS Detection using DCFH-DA
Materials:
-
Cells of interest
-
Cell culture medium (phenol red-free)
-
PBS
-
DCFH-DA stock solution (10 mM in DMSO)
-
ROS inducer (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Probe Loading: Wash the cells with warm PBS. Incubate the cells with 5-10 µM DCFH-DA in serum-free, phenol (B47542) red-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Stimulation: Add the ROS inducer (e.g., 100 µM H₂O₂) in phenol red-free medium to the cells. Include a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over time. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Visualization of Key Processes
Caption: Workflow for detecting cellular ROS using TEMPONE-H and EPR.
Caption: TEMPONE-H is oxidized by ROS to the stable radical TEMPONE, which is then detected by EPR.
Conclusion
This compound, through its precursor TEMPONE-H, serves as a highly sensitive probe for the detection and quantification of various reactive oxygen species using EPR spectroscopy. The deuteration provides an additional advantage by enhancing the signal-to-noise ratio in EPR measurements. While it is not specific to a single ROS, its combination with specific scavengers, such as superoxide dismutase, allows for the unambiguous identification and quantification of superoxide. Compared to fluorescent probes, this compound with EPR offers a more direct and quantifiable measure of radical production, making it a valuable tool for researchers in the fields of oxidative stress and drug development.
References
- 1. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensitivity of TEMPONE-d16 and Other Spin Traps for Radical Detection
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding oxidative stress and its implications in various physiological and pathological processes, the accurate detection of reactive oxygen species (ROS) and other transient radicals is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold standard for the direct detection and identification of these short-lived species. The choice of a spin trap is a critical determinant of experimental success, with sensitivity being a key performance indicator. This guide provides an objective comparison of the sensitivity of the deuterated nitroxide spin trap, TEMPONE-d16, with other commonly employed spin traps, supported by available data and experimental considerations.
The Advantage of Deuteration: Why this compound Shows Promise
Spin traps are diamagnetic molecules that react with unstable free radicals to form more stable, EPR-detectable radical adducts. The sensitivity of a spin trap is influenced by several factors, including the stability of the spin adduct and the signal-to-noise ratio of its EPR spectrum. Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), has been shown to significantly enhance the performance of spin labels in EPR spectroscopy. This is primarily because deuterium has a smaller magnetic moment than hydrogen, leading to narrower EPR spectral lines. This reduction in line width translates to a significant increase in signal amplitude and, consequently, a better signal-to-noise ratio, allowing for the detection of lower concentrations of radicals.[1][2][3][4][5]
While direct quantitative comparisons of this compound with other spin traps are not extensively documented in readily available literature, the principles of deuteration strongly suggest its potential for superior sensitivity over its non-deuterated counterpart, TEMPONE, and other protonated spin traps.
Comparison with Common Nitrone Spin Traps
Several nitrone-based spin traps are widely used for the detection of superoxide (B77818) and other ROS. These include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), and α-phenyl-N-tert-butylnitrone (PBN).
Table 1: Performance Characteristics of Common Spin Traps for Superoxide Detection
| Spin Trap | Adduct Half-Life (t½) | Relative Signal Intensity | Key Advantages | Key Disadvantages |
| This compound | Data not available | Expected to be high | Expected high sensitivity due to deuteration. | Limited direct comparative data available. |
| DMPO | ~50 seconds (for superoxide adduct)[6] | Moderate | Well-characterized, extensive literature available.[7][8] | Short half-life of superoxide adduct limits quantitative analysis.[6] |
| DEPMPO | ~15 minutes (for superoxide adduct)[6] | High | Forms a more stable superoxide adduct than DMPO.[6] | Can have lower trapping efficiency for superoxide compared to cytochrome c at high concentrations.[6] |
| BMPO | More stable than DMPO adducts | Similar to DMPO and DEPMPO | Adducts are more stable than DMPO adducts in cellular systems.[9] | |
| CYPMPO | Longer lifetime than DMPO and DEPMPO adducts | Higher than DMPO and DEPMPO in living cells | Lower cytotoxicity and longer-lived superoxide adduct.[10] | |
| PBN | Varies depending on the trapped radical | Varies | Effective for trapping carbon-centered radicals. | Spin adduct spectra can be less informative for radical identification.[7] |
Note: The performance of spin traps can be influenced by the specific experimental conditions.
Experimental Considerations for Comparing Spin Trap Sensitivity
To objectively compare the sensitivity of this compound with other spin traps, a standardized experimental protocol is crucial. The following outlines a general methodology for such a comparison.
Experimental Protocol: Comparative Evaluation of Spin Trap Sensitivity
1. Radical Generating System:
-
Utilize a well-characterized radical generating system, such as the xanthine/xanthine oxidase system for superoxide radicals or the Fenton reaction for hydroxyl radicals.
2. Spin Trap Solutions:
-
Prepare fresh stock solutions of this compound and the other spin traps (e.g., DMPO, DEPMPO, PBN) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
3. EPR Sample Preparation:
-
In an EPR-compatible capillary tube, mix the radical generating system with a specific concentration of the spin trap solution. Ensure consistent final concentrations across all spin traps being compared.
4. EPR Spectrometer Settings:
-
Use identical EPR spectrometer settings for all measurements to ensure a fair comparison. Typical X-band EPR settings include:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Number of Scans: 1-10 (for signal averaging)
-
5. Data Acquisition and Analysis:
-
Record the EPR spectra at various time points after initiating the radical generation to monitor spin adduct formation and decay.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N for each spectrum by dividing the peak-to-peak amplitude of the central line of the spin adduct signal by the root-mean-square of the baseline noise.
-
Spin Adduct Stability: Determine the half-life (t½) of the spin adduct by plotting the EPR signal intensity as a function of time and fitting the data to a first-order decay model.
-
Detection Limit: Determine the lowest concentration of the radical that produces a detectable EPR signal (e.g., S/N > 3) for each spin trap.
Visualizing the Process: From Radical Generation to Detection
The following diagrams illustrate the key processes involved in spin trapping experiments.
Caption: Experimental workflow for detecting superoxide radicals using spin trapping and EPR spectroscopy.
References
- 1. EPR Distance Measurements in Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-range distance determination in fully deuterated RNA with pulsed EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin trapping - Wikipedia [en.wikipedia.org]
- 8. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 9. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TEMPONE-d16: Enhancing EPR and NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: TEMPONE-d16 vs. TEMPONE
The primary advantage of using a deuterated spin probe like this compound lies in the favorable nuclear properties of deuterium (B1214612) (²H) compared to protium (B1232500) (¹H). The magnetic moment of a deuteron (B1233211) is significantly smaller than that of a proton. This fundamental difference leads to weaker dipolar interactions and hyperfine couplings between the unpaired electron of the nitroxide and the surrounding nuclei. Consequently, this substitution mitigates major relaxation pathways, leading to improved spectral resolution and sensitivity in EPR experiments.
Below is a summary of the expected performance differences based on the principles of deuteration in spin probe spectroscopy:
| Performance Metric | TEMPONE (Non-deuterated) | This compound (Deuterated) | Rationale |
| Signal-to-Noise Ratio | Lower | Higher | Reduced line broadening from unresolved hyperfine couplings to protons leads to narrower lines and increased peak height. |
| Spectral Resolution | Lower | Higher | The weaker hyperfine interactions with deuterium compared to protons result in significantly narrower EPR lines, allowing for better resolution of spectral features. |
| Electron Spin Relaxation Times (T1, T2, Tm) | Shorter | Longer | The primary mechanism for electron spin relaxation is often dipolar coupling to surrounding protons. Replacing protons with deuterons, which have a smaller magnetic moment, significantly reduces this relaxation pathway, leading to longer relaxation times. This is particularly crucial for pulsed EPR techniques. |
| Stability (Resistance to Reduction) | Standard | Potentially Higher | While not definitively established for TEMPONE specifically, deuteration can sometimes lead to a kinetic isotope effect, slowing down reduction reactions at the deuterated positions and potentially increasing the in-situ stability of the radical.[1] |
| Suitability for Pulsed EPR (e.g., DEER/PELDOR) | Limited by short relaxation times | Superior | The longer phase memory time (Tm) of deuterated probes is critical for pulsed techniques that measure distances between spin labels. It allows for the measurement of longer distances and improves the overall sensitivity of the experiment. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for Continuous Wave (CW) EPR and Pulsed EPR (DEER) experiments, which can be adapted for a direct comparison of TEMPONE and this compound.
Continuous Wave (CW) EPR Spectroscopy
This protocol is suitable for assessing the general spectral properties, including line shape, resolution, and rotational dynamics.
1. Sample Preparation:
-
Prepare stock solutions of TEMPONE and this compound (e.g., 10 mM in a suitable solvent like ethanol (B145695) or a buffered aqueous solution).
-
For comparative studies, prepare final samples by diluting the stock solutions to the desired concentration (e.g., 100 µM) in the matrix of interest (e.g., buffer, protein solution, liposomes). Ensure the final concentration and matrix are identical for both probes.
-
Transfer the sample into a standard EPR quartz capillary tube.
2. Spectrometer Setup (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Set to a non-saturating level (e.g., 2-10 mW). This should be determined empirically by running a power saturation curve.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimize for the best signal-to-noise without introducing line broadening (typically around 0.1 G).
-
Magnetic Field Center: ~3400 G (adjust to center the spectrum).
-
Sweep Width: 100-150 G.
-
Time Constant: 10-40 ms.
-
Conversion Time: 20-80 ms.
-
Number of Scans: Average multiple scans (e.g., 1-10) to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature using a temperature controller.
3. Data Analysis:
-
Measure the peak-to-peak linewidth of the central line for both TEMPONE and this compound spectra.
-
Compare the overall spectral shape and resolution.
-
Simulate the spectra to extract rotational correlation times and hyperfine coupling constants.
Pulsed EPR: Double Electron-Electron Resonance (DEER/PELDOR)
This protocol is designed to measure the distance between two spin labels and is where the benefits of deuteration are most pronounced.
1. Sample Preparation:
-
Prepare a doubly labeled biomolecule with either two TEMPONE or two this compound labels at the sites of interest.
-
The concentration of the doubly labeled species should be in the range of 20-100 µM.
-
Cryoprotect the sample by adding a cryoprotectant (e.g., 20-30% glycerol-d8 (B1340463) or sucrose) to prevent sample damage upon freezing. The use of a deuterated cryoprotectant is highly recommended to further enhance relaxation times.
-
Flash-freeze the sample in liquid nitrogen.
2. Spectrometer Setup (X-band or Q-band):
-
Temperature: 50 K (typical for nitroxide-based DEER).
-
Pulse Sequence: Four-pulse DEER sequence (π/2(obs) - τ₁ - π(obs) - (τ₁ + t) - π(pump) - (τ₂ - t) - π(obs) - τ₂ - echo).
-
Observer Pulses (π/2, π): Typically 16 ns and 32 ns, respectively.
-
Pump Pulse (π): Typically 12-20 ns. The pump pulse frequency is offset from the observer frequency (e.g., by 60-80 MHz).
-
Inter-pulse Delays (τ₁, τ₂): τ₁ is typically set to 200-400 ns. τ₂ determines the length of the evolution time and should be chosen based on the expected distance.
-
Shot Repetition Time: Should be at least 5 times the spin-lattice relaxation time (T1) to allow for full relaxation between shots.
3. Data Analysis:
-
The raw DEER data is a time-domain trace showing the modulation of the echo intensity.
-
Perform background correction to remove the intermolecular contribution.
-
Use a suitable software package (e.g., DeerAnalysis) to perform a Tikhonov regularization or other fitting methods to extract the distance distribution between the two spin labels.
-
Compare the signal-to-noise ratio and the length of the usable DEER trace for the TEMPONE and this compound labeled samples.
Visualizing the Advantage of Deuteration and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Effect of deuteration on electron spin relaxation.
Caption: Workflow for comparing TEMPONE and this compound.
References
TEMPONE-d16 for Oximetry: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TEMPONE-d16 with other common paramagnetic probes used in Electron Paramagnetic Resonance (EPR) oximetry. The information presented is intended to assist researchers in selecting the most appropriate probe for their specific experimental needs, with a focus on quantitative performance metrics, detailed experimental protocols, and an understanding of the underlying signaling pathways.
Performance Comparison of Oximetry Probes
The selection of an appropriate spin probe is critical for accurate and sensitive measurement of partial pressure of oxygen (pO2) in biological systems. While various classes of probes exist, this guide focuses on the comparison of the nitroxide probe this compound against other commonly used alternatives, including other nitroxides and particulate probes like lithium phthalocyanine.
| Probe Class | Specific Probe | Linewidth Sensitivity to pO2 (mG/mmHg) | Response Time | Operational Range (mmHg) | Key Advantages | Key Disadvantages |
| Nitro xide | This compound | Not explicitly found in literature | Not explicitly found in literature | Not explicitly found in literature | Narrower linewidth than non-deuterated TEMPONE, potentially higher sensitivity. | Lower oxygen sensitivity compared to isoindoline (B1297411) nitroxides. Primarily used for singlet oxygen detection. |
| Nitroxide | Isoindoline Nitroxides | Higher than piperidine (B6355638) nitroxides (e.g., TEMPONE) | Fast | Wide | High sensitivity to O2 due to resolved superhyperfine splitting. [cite: ] | May be more susceptible to bioreduction than particulate probes. |
| Nitroxide | Triarylmethyl (TAM) Radicals | High | Fast | Wide | Excellent stability in vivo, narrow single resonance line.[1] | |
| Particulate | Lithium Phthalocyanine (LiPc) | ~3.18 (up to 160 mmHg) | < 3.3 ms | 0.1 - 760+ | High stability, linear response to pO2, not susceptible to bioreduction. [cite: ] | Particulate nature can lead to invasive delivery methods. |
| Particulate | Charcoal | High | Fast | Wide | Metabolically stable, high sensitivity to subtle pO2 changes. | Requires injection of a suspension. |
Experimental Protocols
General In Vivo EPR Oximetry Protocol using a Particulate Probe (e.g., Charcoal)
This protocol, adapted from a study on in vivo tissue oxygen consumption, provides a general framework that can be modified for other particulate or injectable probes.
Materials:
-
EPR spectrometer operating at the appropriate frequency (e.g., 1.2 GHz for in vivo studies).
-
Resonator appropriate for the sample size (e.g., extended loop resonator).
-
Oxygen-sensitive probe suspension (e.g., charcoal at 100 mg/ml).
-
Anesthesia machine with isoflurane (B1672236) and capability for gas mixture delivery (air and carbogen).
-
Syringes and needles for probe injection.
-
Animal model (e.g., mouse with tumor xenograft).
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane mixed with air. Maintain anesthesia throughout the experiment.
-
Probe Implantation: Inject the oxygen-sensitive probe suspension directly into the tissue of interest (e.g., tumor or muscle).
-
EPR Spectrometer Setup: Position the animal within the resonator of the EPR spectrometer, ensuring the probe location is at the center of the sensitive volume.
-
Baseline Measurement: Record baseline EPR spectra while the animal is breathing air. Acquire multiple spectra to ensure a stable baseline pO2 reading.
-
Oxygen Challenge: Switch the breathing gas to carbogen (B8564812) (95% O2, 5% CO2) to induce hyperoxia.
-
Monitoring pO2 Increase: Continuously record EPR spectra to monitor the increase in tissue pO2 until a plateau is reached, indicating oxygen saturation.
-
Return to Baseline: Switch the breathing gas back to air.
-
Monitoring pO2 Decrease: Continue to record EPR spectra to measure the kinetics of the return to the baseline pO2 value. This rate of return can be used to estimate tissue oxygen consumption.
-
Data Analysis: Analyze the EPR spectra to determine the peak-to-peak linewidth, which is then converted to pO2 using a pre-determined calibration curve for the specific probe.
Conceptual In Vitro EPR Oximetry Protocol using a Nitroxide Probe (e.g., this compound)
While a specific protocol for this compound oximetry is not detailed in the literature, the following conceptual protocol outlines the general steps for using a nitroxide probe for in vitro pO2 measurements.
Materials:
-
X-band EPR spectrometer.
-
Capillary tubes for sample loading.
-
Solution of the nitroxide probe (e.g., this compound) in a biologically relevant buffer.
-
Gas mixing system to create environments with varying oxygen concentrations.
-
Temperature controller for the EPR cavity.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration that provides a good signal-to-noise ratio without significant self-broadening.
-
Calibration Curve Generation:
-
Load the probe solution into a capillary tube and place it in the EPR spectrometer.
-
Equilibrate the sample with a gas mixture of known oxygen concentration (e.g., 0% O2, 5% O2, 10% O2, etc., balanced with nitrogen).
-
Record the EPR spectrum at a controlled temperature.
-
Measure the peak-to-peak linewidth of the spectrum.
-
Repeat this process for a range of oxygen concentrations to generate a calibration curve of linewidth versus pO2.
-
-
Unknown Sample Measurement:
-
Introduce the biological sample of interest (e.g., cell suspension, tissue homogenate) containing the nitroxide probe into a capillary tube.
-
Place the sample in the EPR spectrometer and allow it to equilibrate.
-
Record the EPR spectrum under the desired experimental conditions.
-
Measure the peak-to-peak linewidth of the spectrum.
-
-
pO2 Determination: Use the calibration curve to determine the pO2 of the unknown sample from its measured linewidth.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of an EPR oximetry experiment and the underlying principle, the following diagrams are provided.
Caption: General workflow for an EPR oximetry experiment.
Caption: Principle of EPR oximetry based on line broadening.
References
Safety Operating Guide
Proper Disposal of TEMPONE-d16: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of TEMPONE-d16 based on available data for its non-deuterated analog, TEMPONE (4-Oxo-TEMPO). No specific Safety Data Sheet (SDS) for this compound was found. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, regional, and national regulations.
Essential Safety and Handling Precautions
Summary of Physicochemical Data
The following table summarizes key quantitative data for TEMPONE (4-Oxo-TEMPO), the non-deuterated analog of this compound. This information is provided for reference in handling and storage.
| Property | Data |
| Molecular Formula | C₉H₁₆NO₂ |
| Molecular Weight | 170.23 g/mol |
| Appearance | Orange to red crystalline solid |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in water (partially), acetone, DMSO, and 100% ethanol. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Incineration by a licensed hazardous waste disposal company is the recommended method of destruction.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats or pipette tips.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials, such as filter paper or bench liners, that are grossly contaminated with this compound should be collected and disposed of as solid hazardous waste.
2. Waste Minimization:
-
Purchase only the quantity of this compound required for your experiments.
-
Prepare solutions in the smallest necessary volumes to avoid excess waste.
3. Containerization and Labeling:
-
All waste containers must be in good condition and compatible with the chemical.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Skin Sensitizer").
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste being disposed of.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Notify your supervisor and your institution's EHS department.
-
Control the spill:
-
For small powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling TEMPONE-d16
Essential Safety and Handling Guide for TEMPONE-d16
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the non-deuterated form, TEMPONE (4-oxo-TEMPO), and general best practices for laboratory safety.
Hazard Summary
Based on the data for TEMPONE, this compound should be handled with care, assuming it may be:
-
Harmful if swallowed.[1]
-
A cause of allergic skin reactions.[1]
-
Potentially harmful to aquatic life with long-lasting effects.[1]
-
Heating may cause a fire.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. The minimum recommended PPE is outlined below.
| Body Part | PPE Type | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, heavier-duty gloves may be necessary. Always check the glove manufacturer's resistance guide for specific chemicals. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Inspect all PPE for damage before use.
-
Have an emergency plan in place and ensure safety showers and eyewash stations are readily accessible.
-
-
Handling:
-
Work within the chemical fume hood.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel when appropriate.
-
If transferring large quantities, ensure containers are properly grounded to prevent static discharge.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Store away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
-
Spill Response
-
Minor Spills (within a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent entry into the area.
-
Chemical and Physical Properties of TEMPONE
| Property | Value |
| Molecular Formula | C₉H₁₆NO₂ |
| Molecular Weight | 170.23 g/mol [1] |
| Appearance | Liquid[1] |
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
